1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylcyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-12(6-2-1-3-7-12)11-4-8-14-9-5-11/h4-5,8-9H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVILSGXISBONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The compound 1-(pyridin-4-yl)cyclohexane-1-carbonitrile (CAS: 288379-66-8) is a highly versatile, structurally constrained building block utilized in advanced medicinal chemistry and organic synthesis[1]. Featuring a central cyclohexane ring geminally substituted with a 4-pyridyl group and a nitrile moiety, this scaffold provides unique stereoelectronic properties. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, focusing instead on the mechanistic causality, physicochemical profiling, and a self-validating synthetic protocol essential for downstream drug development.
Structural and Physicochemical Profiling
Understanding the physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The geminal substitution on the cyclohexane ring locks the conformation, while the electron-withdrawing nitrile group and the basic pyridine nitrogen dictate the molecule's reactivity and solubility profile.
Quantitative Data Summary
| Property | Value / Estimate | Causality / Significance in Drug Design |
| CAS Number | 288379-66-8 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₁₂H₁₄N₂ | Establishes the baseline atomic composition. |
| Molecular Weight | 186.25 g/mol | Optimal for Fragment-Based Drug Discovery (FBDD); leaves ample room for downstream functionalization without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 36.7 Ų | The nitrile (23.8 Ų) and pyridine (12.9 Ų) contribute to a low TPSA, making the scaffold highly favorable for Blood-Brain Barrier (BBB) penetration (ideal < 90 Ų). |
| Calculated LogP | ~2.2 | Favorable lipophilicity for oral bioavailability. The pyridine ring reduces the extreme lipophilicity typically seen in pure arylcyclohexylamines. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability by minimizing desolvation energy penalties during lipid bilayer transit. |
| Hydrogen Bond Acceptors | 2 | Allows for specific target-binding interactions (pyridine N, nitrile N) within receptor pockets. |
Mechanistic Causality in Synthesis
The most efficient route to synthesize 1-(pyridin-4-yl)cyclohexane-1-carbonitrile is via a base-mediated cyclodialkylation of 4-pyridylacetonitrile with 1,5-dibromopentane. The alkylation of pyridylacetonitriles is a robust and well-documented method for synthesizing alpha-substituted cyano derivatives[2].
The Chemical Logic
-
Deprotonation: The alpha-carbon of 4-pyridylacetonitrile is highly acidic due to the inductive electron-withdrawing effect of the nitrile group and the resonance stabilization provided by the para-substituted pyridine ring. Nucleophilic substitutions and alkylations involving pyridinecarbonitrile derivatives are highly favored under basic conditions[3].
-
Intermolecular SN2: Sodium hydride (NaH) irreversibly deprotonates this position, generating a nucleophilic carbanion that attacks one of the electrophilic carbons of 1,5-dibromopentane.
-
Intramolecular SN2 (Cyclization): A subsequent deprotonation of the newly formed secondary carbon allows for an intramolecular SN2 attack on the remaining bromide. This step is entropically driven, as the formation of the thermodynamically stable 6-membered cyclohexane ring overcomes the steric strain of the transition state.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step includes built-in observational checkpoints to confirm reaction progress without requiring immediate off-line analysis.
Materials Required
-
4-Pyridylacetonitrile (1.0 eq)
-
1,5-Dibromopentane (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Preparation & Purging: In an oven-dried, argon-purged Schlenk flask, suspend NaH in anhydrous DMF (0.2 M) and cool to 0 °C.
-
Causality: Anhydrous conditions prevent the competitive hydrolysis of NaH. The 0 °C temperature minimizes exothermic degradation and controls the initial deprotonation rate.
-
-
Anion Generation: Slowly add a solution of 4-pyridylacetonitrile in DMF dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.
-
Validation Checkpoint: Observe the evolution of hydrogen gas (bubbling). The complete cessation of bubbling is a visual confirmation that the pyridylacetonitrile carbanion has fully formed.
-
-
Alkylation & Cyclization: Add 1,5-dibromopentane dropwise. Allow the reaction mixture to slowly warm to room temperature, then heat to 60 °C for 12 hours.
-
Causality: Heating provides the necessary activation energy to overcome the steric strain of forming the cyclohexane ring during the second, intramolecular SN2 step.
-
Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 7:3). The starting material (UV active) will disappear, replaced by a new, less polar UV-active spot (the product). 1,5-dibromopentane is not UV active, preventing false positives.
-
-
Quenching & Extraction: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x).
-
Causality: Extensive brine washes are critical because DMF readily partitions into the organic phase and will ruin downstream crystallization if not removed.
-
-
Analytical Validation (NMR):
-
Validation Checkpoint: In the ¹H NMR (CDCl₃) spectrum of the crude product, confirm the complete disappearance of the singlet at ~3.8 ppm (the alpha-CH₂ of the starting material) and the appearance of a broad multiplet envelope between 1.2–2.2 ppm, corresponding to the 10 protons of the newly formed cyclohexane ring.
-
Mandatory Visualization: Synthetic Workflow
Fig 1: Base-mediated cyclodialkylation workflow for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile.
Downstream Applications in Drug Development
The true value of 1-(pyridin-4-yl)cyclohexane-1-carbonitrile lies in its downstream functionalization.
-
Nitrile Reduction: Treatment with Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation yields the primary amine, 1-(pyridin-4-yl)cyclohexan-1-amine. This creates a rigid, 3D-pharmacophore that mimics known biologically active arylcyclohexylamines.
-
Receptor Targeting: The basic pyridine nitrogen can engage in critical hydrogen bonding with target proteins (e.g., within the active sites of aromatase or CNS receptors like the NMDA receptor), making this scaffold a highly prized intermediate for developing novel neurotherapeutics and oncology drugs.
References[1] ChemicalBook. "1-(pyridin-4-yl)cyclohexane-1-carbonitrile CAS 288379-66-8".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt5iKkaH1TWDtGXyYUkEfXUEiwx7RzqqFgUGnAAbGrYVAYykSpC64O_MS26CumEylyJ6i_Vg6Irpks9MR1f1eWdLMyRrgIE3xB2Jqk9ERbZFvBWmsV7SBnGu07ChcwiVAaC4Jd8pRccUkVB2bSrx69ulTlnJLR07z9C88yZ_pqunw=[2] Benchchem. "Ethyl 2-cyanobutanoate|1619-58-5 - Benchchem".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnqBTbWNpwXaz-3QoZ6CMtu8nuVCAImZVZCp_CaO9rNMVeLAOeDelI7040HEJZibfIo2kX1wE2uxVrOX3XWATD01z2CW1Uc6X7HmRtG8N9aAXC6l-4Ug5l0_7Y_MBD9Yjmvr1TW_U=[3] Academia.edu. "(PDF) 3,5-Dichloro-4-pyridinecarbonitrile: A Multisite Substrate for Carbon Nucleophiles".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm4AUCvuVmhb1odNuQh8Rxm73K3nR3BKmYZu1Xmoc_2pqa2C_OrZojillfv00_JdwwlMOLui8W-FCd_gD5I-kFH6fTZAGK5XXyfYm4qLj7SmOjhcRMwHlxtakoxfgNls--k2ZlMmAlyLiVkbtXStpNh-8g8gs7xVYQLF-CGP_MAyYGiLN5zDzlj6k_2VWVfy9L6mKPgAfGZtt8D2_gBeY7Q-NMKhMxW_vqpFyhNg==
Sources
Solubility data for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile in organic solvents
An In-Depth Technical Guide to Determining the Solubility of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, chemists, and pharmaceutical scientists to determine and understand the solubility of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document focuses on equipping the user with the foundational principles, a robust experimental protocol, and the logic for interpreting solubility data. We will detail the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
1-(Pyridin-4-yl)cyclohexane-1-carbonitrile is a molecule featuring a polar pyridine ring and a non-polar cyclohexane-carbonitrile moiety. This amphiphilic nature suggests a nuanced solubility profile across different organic solvents. Understanding this profile is not merely an academic exercise; it is fundamental to practical applications. Key processes dictated by solubility include:
-
Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical synthesis.
-
Crystallization and Purification: Selecting appropriate solvent and anti-solvent systems for isolating the compound with high purity.[1][2]
-
Formulation Development: Dissolving the API in a suitable solvent system is often the first step in creating viable dosage forms.[3][4]
-
Pre-clinical Studies: Preparing stock solutions for in vitro and in vivo assays requires knowledge of appropriate solvents.[5][6]
This guide will provide the necessary tools to generate reliable solubility data, enabling informed decisions throughout the research and development pipeline.
Theoretical Foundations of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of complex thermodynamic principles.[7][8][9] Solubility represents the point of thermodynamic equilibrium where the rate of dissolution of the solid solute equals the rate of precipitation from the solution. This equilibrium is influenced by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[9]
For 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile, the key structural features influencing its solubility are:
-
Pyridine Ring: A polar, aromatic heterocycle capable of hydrogen bonding (as an acceptor) and dipole-dipole interactions.
-
Cyclohexane Ring: A non-polar, aliphatic group that primarily interacts through van der Waals forces.
-
Nitrile Group (-C≡N): A strongly polar group contributing to dipole-dipole interactions.
The interplay of these groups dictates the compound's affinity for solvents of varying polarities. For instance, polar protic solvents (e.g., alcohols) can interact with the pyridine nitrogen, while non-polar aprotic solvents (e.g., toluene) will better solvate the cyclohexane moiety.[10][11]
Caption: Key molecular features influencing the solubility of the target compound.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true equilibrium solubility is the shake-flask method.[12] This protocol is designed to ensure that the solution reaches saturation and that any undissolved solid is in equilibrium with the dissolved solute.
Materials and Equipment
-
1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Step-by-Step Experimental Protocol
Step 1: Preparation of the Slurry
-
Rationale: An excess of solid solute is required to ensure that the solvent becomes saturated and remains so at equilibrium.
-
Procedure: To a series of glass vials, add a pre-weighed amount of the selected organic solvent (e.g., 5 mL). Add an excess amount of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile to each vial. A visual excess of solid should be present at the bottom of the vial. It is advisable to prepare each solvent condition in triplicate to ensure reproducibility.
Step 2: Equilibration
-
Rationale: Achieving thermodynamic equilibrium is time-dependent. Agitation ensures the entire volume of the solvent is exposed to the solid, and a sufficient duration (typically 24-72 hours) allows the dissolution and precipitation rates to equalize. Temperature control is critical as solubility is temperature-dependent.[9][11]
-
Procedure: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the slurries for 24 to 48 hours. A preliminary time-course experiment can be run to determine the exact time required to reach equilibrium.
Step 3: Sample Collection and Filtration
-
Rationale: It is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature change). Filtration removes solid particles that would otherwise lead to an overestimation of solubility.
-
Procedure: After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial.
Step 4: Sample Dilution
-
Rationale: The concentration of the saturated solution may be too high for accurate analysis by HPLC. Dilution brings the concentration into the linear range of the calibration curve.
-
Procedure: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) in a volumetric flask. The dilution factor must be recorded precisely.
Step 5: Quantification by HPLC-UV
-
Rationale: HPLC provides a robust and sensitive method for separating the analyte of interest from any potential impurities and quantifying its concentration based on a standard curve.[3][13][14]
-
Procedure:
-
Method Development: Develop a suitable HPLC method (isocratic or gradient) that gives a sharp, well-resolved peak for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile. A C18 column is often a good starting point. The mobile phase should be chosen based on the solvent used for dissolution and the compound's polarity. The UV detection wavelength should be set to the absorbance maximum (λmax) of the compound.
-
Calibration: Prepare a series of standard solutions of known concentrations from a stock solution of the compound. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Analysis: Inject the diluted, filtered sample into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Caption: Experimental workflow for the shake-flask solubility determination method.
Data Interpretation and Expected Trends
While specific quantitative data is not available, a qualitative solubility profile can be predicted based on the "like dissolves like" principle.[8]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The alcohol's hydroxyl group can hydrogen bond with the pyridine nitrogen, and its polarity can solvate the nitrile group. The alkyl chain offers some affinity for the cyclohexane moiety.[10] |
| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have strong dipoles that can interact with the polar nitrile and pyridine groups. Lack of hydrogen bond donation may limit solubility compared to protic solvents. |
| Non-polar Aromatic | Toluene, Benzene | Moderate to Low | Pi-pi stacking interactions may occur between the solvent and the pyridine ring. The non-polar nature of the solvent will solvate the cyclohexane ring. |
| Non-polar Aliphatic | Hexane, Cyclohexane | Very Low | These solvents lack any strong mechanism to overcome the solute-solute interactions of the polar functional groups in the crystal lattice.[10] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers have a moderate polarity and can act as hydrogen bond acceptors for any potential impurities or trace water, but are generally less effective solvators than alcohols or DMSO. |
Note: This table presents educated estimations. Experimental verification is essential.
Conclusion
This guide provides a robust framework for the experimental determination and theoretical understanding of the solubility of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile in organic solvents. By following the detailed shake-flask protocol coupled with HPLC analysis, researchers can generate high-quality, reliable data essential for the advancement of their research and development activities. The principles outlined herein are broadly applicable to other small organic molecules, serving as a foundational methodology in pharmaceutical and chemical science.
References
- Palmer, D. S., et al. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. ACS Publications.
- Thakurta, A., et al. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- Box, K. J., & Comer, J. E. A. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
- Thakurta, A., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society - ACS Publications.
- Sorkun, M. C., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Life Chemicals Blog.
- Unknown Author. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
- chemistrysh.com. (2026). Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com.
- Unknown Author. Experiment: Solubility of Organic & Inorganic Compounds. University Website.
- Sorkun, M. C., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
- Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.
- Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps.
- Khan Academy. Solubility of organic compounds (video). Khan Academy.
- Wikipedia. Solubility. Wikipedia.
- Cayman Chemical. (2022). Solubility Factors When Choosing a Solvent. Cayman Chemical.
- AAT Bioquest. (2022). What factors affect solubility? AAT Bioquest.
- Unknown Author. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. LinkedIn.
- Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services.
- Kumar, S., et al. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr.
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Comprehensive Technical Guide on 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile: Physicochemical Profiling, Synthesis, and Pharmaceutical Applications
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of sp³-hybridized carbons and sterically constrained quaternary centers is a proven tactic for improving the clinical success rates of drug candidates—a concept widely known as "escaping from flatland." 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile is a highly versatile, gem-disubstituted heterocyclic building block that perfectly embodies this design philosophy.
This technical whitepaper provides an in-depth analysis of its core physicochemical properties—specifically its molecular formula (C₁₂H₁₄N₂ ) and molecular weight (186.25 g/mol )—alongside field-proven synthetic methodologies and downstream applications in the development of kinase inhibitors and Central Nervous System (CNS) therapeutics[1].
Physicochemical & Structural Profiling
Understanding the exact physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core quantitative data for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile[1].
| Parameter | Value | Causality & Structural Implication |
| IUPAC Name | 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile | Defines the exact connectivity: a cyclohexane ring substituted at the C1 position by both a nitrile and a 4-pyridyl group. |
| Molecular Formula | C₁₂H₁₄N₂ | Indicates a high degree of saturation (Fsp³ = 0.5), which correlates with improved solubility and reduced off-target toxicity in drug design. |
| Molecular Weight | 186.25 g/mol | A low molecular weight allows significant room for downstream functionalization without violating Lipinski’s Rule of 5. |
| CAS Registry Number | 288379-66-8 | Unique numerical identifier for chemical database queries and procurement. |
| SMILES | N#CC1(CCCCC1)c1ccncc1 | Machine-readable structural representation used in computational docking and cheminformatics. |
| H-Bond Acceptors | 2 (Nitrile N, Pyridine N) | The basic pyridine nitrogen (pKa ~5.2) enables salt formation (e.g., HCl salts) to drastically tune aqueous solubility, while the nitrile acts as a weak H-bond acceptor. |
Synthetic Methodology: Base-Mediated Double Alkylation
The synthesis of gem-disubstituted cyclohexanes requires overcoming significant steric hindrance. The most efficient route to 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile involves the base-mediated double alkylation of 4-pyridylacetonitrile with 1,5-dibromopentane.
Mechanistic Workflow
Fig 1: Base-mediated double SN2 alkylation workflow for gem-disubstituted cyclohexane synthesis.
Step-by-Step Experimental Protocol
As a Senior Application Scientist, I emphasize that successful execution of this protocol relies on strict anhydrous conditions and precise temperature control to prevent unwanted dimerization.
Reagents Required:
-
4-Pyridylacetonitrile (1.0 eq)
-
1,5-Dibromopentane (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation & Purging: Charge a flame-dried, three-neck round-bottom flask with anhydrous DMF and NaH under a continuous Argon atmosphere.
-
Causality: NaH is selected because the α-protons of 4-pyridylacetonitrile are moderately acidic. A strong base is required to drive the equilibrium entirely toward the carbanion, preventing unreacted starting material from acting as a nucleophile against the product.
-
-
Carbanion Generation: Cool the suspension to 0 °C using an ice bath. Add 4-pyridylacetonitrile dropwise over 30 minutes.
-
Self-Validating Checkpoint: The evolution of hydrogen gas ( H2 ) will be immediately visible. The cessation of bubbling serves as a macroscopic indicator that the initial deprotonation is complete.
-
-
Alkylation & Cyclization: Slowly add 1,5-dibromopentane dropwise. Allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours.
-
Causality: The initial intermolecular SN2 reaction forms a mono-alkylated intermediate. The excess base immediately deprotonates the remaining α-proton, triggering a rapid, entropically favored intramolecular SN2 cyclization to close the 6-membered ring.
-
-
Workup & Isolation: Quench the reaction carefully with cold water to destroy excess NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Pharmacological Relevance in Drug Development
The structural topology of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile makes it a privileged scaffold in modern pharmacology.
1. Kinase Inhibitors (Immunology & Oncology): Saturated rings bearing nitrile and heteroaryl substituents are heavily utilized to improve the selectivity and metabolic stability of kinase inhibitors. For instance, during the discovery of GLPG3667—a selective ATP-competitive Tyrosine Kinase 2 (TYK2) inhibitor for autoimmune diseases—researchers actively explored highly saturated, sterically bulky alkyl tails and substituted pyridines to optimize lipophilic efficiency and reduce off-target JAK1/JAK2 binding[2]. The quaternary center provided by the cyclohexane ring restricts the conformational rotation of the pyridine moiety, locking it into an optimal binding pose for the kinase hinge region.
2. CNS Therapeutics: The molecule shares a direct structural lineage with 1-phenylcyclohexylamine (PCA) and its derivatives, which are potent NMDA receptor antagonists[3]. By reducing the nitrile group of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile to a primary amine (e.g., using LiAlH4 ), medicinal chemists can rapidly generate novel, CNS-penetrant pharmacophores targeting neurodegenerative diseases or psychiatric disorders.
Analytical Characterization & Validation
To ensure the integrity of the synthesized building block before downstream deployment, the following analytical self-validation system must be applied:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: Electrospray Ionization in positive mode (ESI+).
-
Validation: The crude mixture must show the complete disappearance of the starting material ( m/z 119.1 [M+H]+ ) and the emergence of a dominant peak at m/z 187.1 [M+H]+ , confirming the molecular weight of 186.25 g/mol .
-
-
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
-
δ 8.65 (dd, 2H): Aromatic protons adjacent to the basic nitrogen of the pyridine ring. The strong downfield shift is caused by the electronegativity of the nitrogen atom.
-
δ 7.45 (dd, 2H): Aromatic protons meta to the pyridine nitrogen.
-
δ 2.20 - 1.20 (m, 10H): Cyclohexane methylene protons.
-
Validation: The absolute absence of a singlet at ~3.8 ppm (the α- CH2 of the starting 4-pyridylacetonitrile) definitively proves that double alkylation has occurred.
-
References
- ChemicalBook - 1-(pyridin-4-yl)cyclohexane-1-carbonitrile CAS Data.
- Chemikart - 288379-66-8 | 1-(pyridin-4-yl)cyclohexane-1-carbonitrile Properties.
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- Benchchem - Technical Support Center: Synthesis of 1-Phenylcyclohexylamine Hydrochloride.
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Thermodynamic Stability of Pyridyl Cyclohexane Nitriles: Mechanistic Insights and Synthetic Workflows
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper
Executive Summary
Pyridyl cyclohexane nitriles (PCNs) represent a highly stable, sterically encumbered class of organic scaffolds. Due to their unique thermodynamic properties, they have become critical building blocks in both asymmetric catalysis (e.g., as bridged pyridine-oxazoline ligands)[1] and medicinal chemistry (e.g., as Keap1 modulators for neurodegenerative diseases)[2]. This guide explores the thermodynamic stability, conformational dynamics, and synthetic methodologies of PCNs, providing actionable, self-validating protocols for advanced laboratory applications.
Conformational and Thermodynamic Foundations
Conformational Dynamics of the Cyclohexane Core
The thermodynamic stability of compounds like 1-(2-pyridyl)cyclohexanecarbonitrile is heavily dictated by the A-values (conformational free energy) of its substituents. The linear nitrile group (–C≡N) has an exceptionally small conformational energy penalty (A-value ≈ 0.2 kcal/mol)[3]. In contrast, the bulky pyridyl group exhibits a significant steric demand.
Causality in Stability: The thermodynamic equilibrium strongly favors the conformer where the bulky pyridyl group occupies the equatorial position, forcing the linear nitrile into the axial position. This specific spatial arrangement minimizes 1,3-diaxial interactions across the cyclohexane ring, rendering the ground state highly stable and resistant to spontaneous ring-opening or degradation.
Thermodynamic Stability and Bond Dissociation
The fully substituted alpha-carbon (quaternary center) in PCNs prevents common degradation pathways that require alpha-protons, such as E2 eliminations or undesired enolizations. Furthermore, the thermodynamic stability of the nitrile moiety is exceptionally high. Thermal profiling of analogous compounds, such as 1,1'-azobis(cyclohexanecarbonitrile), demonstrates that the cyclohexane-nitrile core can withstand significant thermal stress before homolytic cleavage occurs[4]. The electron-withdrawing nature of the nitrile, coupled with the inductive effects of the pyridyl ring, stabilizes the adjacent C–C bonds against oxidative cleavage.
Causality in Synthetic Design: The Non-Nucleophilic Grignard Approach
Synthesizing the sterically congested quaternary center of PCNs presents a kinetic challenge. Traditional Nucleophilic Aromatic Substitution (SNAr) reactions often fail due to the poor nucleophilicity of sterically hindered nitrile anions.
To overcome this, a modern synthetic workflow utilizes methylmagnesium chloride (MeMgCl) not as a nucleophile, but as a non-nucleophilic base , mediated by a secondary amine[1]. Why does this work? The in situ formation of a magnesium amide species effectively deprotonates the alpha-carbon of cyclohexanecarbonitrile without adding to the nitrile carbon. The resulting magnesium keteniminate is highly reactive and undergoes rapid SNAr with 2-bromopyridine. The thermodynamic sink of the reaction is the formation of the highly stable, sterically shielded quaternary PCN product.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Pyridyl)cyclohexanecarbonitrile
Objective: To synthesize the PCN core utilizing a self-validating SNAr alkylation workflow[1].
-
Preparation: In a flame-dried, three-neck round-bottom flask, add anhydrous THF (25 mL) under an inert nitrogen atmosphere.
-
Reagent Addition: Add diethylamine (1.8 mmol), cyclohexanecarbonitrile (54 mmol), and 2-bromopyridine (36 mmol) to the flask. (Note: The amine acts as a crucial mediator to prevent Grignard addition directly to the nitrile).
-
Deprotonation: Dropwise add MeMgCl (18 mL, 3 M in THF, 54 mmol) over 1 minute. The reaction will exotherm slightly as the magnesium amide forms and deprotonates the nitrile alpha-carbon.
-
Coupling: Stir the mixture overnight at room temperature. The thermodynamic driving force ensures complete conversion to the quaternary product.
-
Quenching & Isolation: Quench with saturated aqueous NH₄Cl (5 mL). Extract with diethyl ether (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation: Purify via flash column chromatography (Petroleum Ether:EtOAc, 9:1). The resulting colorless oil solidifies upon standing, confirming the high crystalline stability of the product[1].
Protocol 2: Thermodynamic Profiling via DSC/TGA
Objective: To quantify the thermal stability of the synthesized PCN.
-
Sample Prep: Load 5–10 mg of the purified PCN into an aluminum Differential Scanning Calorimetry (DSC) crucible.
-
DSC Method: Equilibrate the sample at 25 °C. Ramp the temperature at 10 °C/min to 300 °C under a continuous nitrogen flow of 50 mL/min.
-
TGA Method: Concurrently run Thermogravimetric Analysis (TGA) to monitor mass loss, correlating endothermic/exothermic events with decomposition (e.g., nitrile elimination or ring fragmentation)[4].
-
Analysis: Extract the onset decomposition temperature ( Td ) and the enthalpy of fusion ( ΔHfus ) to map the thermodynamic boundaries of the compound.
Quantitative Data Summary
The following table summarizes the thermodynamic and physical parameters for relevant cyclohexane nitrile derivatives to aid in comparative analysis:
| Compound | Molecular Weight ( g/mol ) | Boiling/Melting Point (°C) | Thermal Stability ( Td Onset, °C) | Primary Application |
| Cyclohexanecarbonitrile | 109.17 | BP: 75-76 (at 16 mmHg) | > 200 | Solvent / Precursor[3] |
| 1-(2-Pyridyl)cyclohexanecarbonitrile | 186.25 | MP: 51-54 | > 250 | PYOX Ligand Synthesis[1] |
| 1,1'-Azobis(cyclohexanecarbonitrile) | 244.34 | MP: 113-115 | ~ 114 (Exothermic Decomp.) | Radical Initiator[4] |
| Keap1 Modulator (PCN derivative) | 326.31 | N/A (Solid) | > 250 | Medicinal Chemistry[2] |
Visualizations
Synthetic workflow and thermodynamic validation of 1-(2-pyridyl)cyclohexanecarbonitrile.
Conformational equilibrium demonstrating the thermodynamic preference of the PCN core.
References
- Title: EP3728190A1 - Small molecule modulators of the btb domain of keap1 Source: Google Patents URL
-
Title: Cyclohexanecarbonitrile Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
-
Title: Thermal stability and decomposition mechanism analysis of 1, 1'-Azobis(cyclohexanecarbonitrile) by STA, DSC, ARC and TG-FTIR Source: Journal of Loss Prevention in the Process Industries (via ResearchGate) URL: [Link]
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Methodological & Application
Reagents for the preparation of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
An Application Note and Protocol for the Synthesis of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol employs a robust and efficient phase-transfer catalysis (PTC) method, which facilitates the reaction between reactants in immiscible aqueous and organic phases. This guide details the underlying chemical principles, a step-by-step experimental protocol, safety precautions, and data presentation, designed for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Rationale
1-(Pyridin-4-yl)cyclohexane-1-carbonitrile is a key intermediate in the synthesis of various biologically active molecules. The pyridine moiety is a common feature in many pharmaceuticals, and the cyclohexanecarbonitrile structure provides a rigid, three-dimensional framework for molecular elaboration.
The synthesis described herein utilizes a phase-transfer catalyzed C-alkylation. The primary challenge in this reaction is bringing the water-soluble base-activated nucleophile into contact with the water-insoluble alkylating agent. Pyridin-4-yl-acetonitrile, the acidic precursor, is deprotonated by a strong aqueous base (Sodium Hydroxide) to form a carbanion. This carbanion, however, resides in the aqueous phase and cannot react with 1,5-dibromopentane, which is dissolved in an organic solvent like toluene.
Phase-transfer catalysis elegantly overcomes this immiscibility barrier.[1][2][3] A catalyst, such as Tetrabutylammonium Bromide (TBAB), is introduced. The lipophilic tetrabutylammonium cation pairs with the nucleophilic carbanion, shuttling it across the phase boundary into the organic layer where it can readily react with the 1,5-dibromopentane to form the desired spirocyclic product.[4][5][6] This method often leads to higher yields, milder reaction conditions, and reduced side-product formation compared to traditional homogeneous reactions.[2]
Reaction Scheme and Mechanism
Overall Reaction:
Mechanism of Phase-Transfer Catalysis:
The reaction proceeds via a well-established PTC cycle:
-
Deprotonation: In the aqueous phase, sodium hydroxide deprotonates the acidic α-carbon of pyridin-4-yl-acetonitrile (A-H) to form a sodium salt of the carbanion (Na⁺A⁻).
-
Ion Exchange: The phase-transfer catalyst, Tetrabutylammonium Bromide (Q⁺X⁻), exchanges its bromide anion for the carbanion at the aqueous-organic interface, forming a lipophilic ion pair (Q⁺A⁻).
-
Organic Phase Transfer: The Q⁺A⁻ ion pair is soluble in the organic phase (toluene) and migrates into it.[5][6]
-
Nucleophilic Attack: In the organic phase, the "naked" and highly reactive carbanion (A⁻) performs a sequential intramolecular Sₙ2 reaction with 1,5-dibromopentane (R-X) to form the cyclohexyl ring and the product, releasing bromide ions (X⁻).
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the displaced bromide anions (X⁻) to form Q⁺X⁻, which then migrates back to the aqueous phase to restart the cycle.
Materials and Reagents
A summary of all reagents and their relevant properties is provided below.
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Typical Amount | Physical Properties |
| Pyridin-4-yl-acetonitrile | 13121-99-8 | 118.14 | 1.0 | 5.0 g | White to off-white solid; M.P.: 52-53°C.[7][8] |
| 1,5-Dibromopentane | 111-24-0 | 229.94 | 1.1 | 10.7 g (6.3 mL) | Colorless to yellow liquid; B.P.: 110°C/15 mmHg; Density: 1.688 g/mL.[9][10] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 5.0 | 8.4 g in 8.4 mL H₂O | White solid; Corrosive.[11][12][13] |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 0.1 | 1.36 g | White solid; Phase-transfer catalyst.[14][15] |
| Toluene | 108-88-3 | 92.14 | - | 50 mL | Colorless liquid; Flammable. |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed for workup | Colorless liquid; Flammable. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | As needed for workup | Aqueous solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed for drying | White crystalline solid. |
Detailed Experimental Protocol
Reagent Preparation (50% w/w NaOH Solution)
-
Caution: This process is highly exothermic and generates corrosive fumes. Perform in a chemical fume hood with appropriate personal protective equipment (PPE).
-
To a beaker placed in an ice-water bath, add 8.4 mL of deionized water.
-
Slowly and in small portions, add 8.4 g of sodium hydroxide pellets while stirring continuously.
-
Allow the solution to cool to room temperature before use.
Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet adapter.
-
Place the flask in a heating mantle connected to a temperature controller.
-
In the flask, combine Pyridin-4-yl-acetonitrile (5.0 g, 42.3 mmol), 1,5-Dibromopentane (10.7 g, 46.5 mmol), Tetrabutylammonium Bromide (1.36 g, 4.23 mmol), and Toluene (50 mL).
Reaction Execution
-
Begin vigorous stirring to ensure efficient mixing of the two phases.
-
Using a dropping funnel or syringe, add the prepared 50% NaOH solution dropwise to the reaction mixture over 15-20 minutes. A slight exotherm may be observed.
-
After the addition is complete, heat the mixture to 70-75°C.
-
Maintain vigorous stirring at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add 50 mL of deionized water to the flask to dissolve the sodium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate (2 x 30 mL).
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with deionized water (2 x 40 mL) and then with brine (1 x 40 mL) to remove residual base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from setup to final product analysis.
Caption: Workflow for the synthesis of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile.
Safety and Hazard Information
All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydroxide (50% solution): Highly corrosive. Causes severe skin burns and eye damage.[11][13] Avoid all contact. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][16]
-
1,5-Dibromopentane: Causes skin and serious eye irritation.[17] Handle with care and avoid inhalation of vapors.
-
Pyridin-4-yl-acetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Toluene & Ethyl Acetate: Highly flammable liquids and vapors. Keep away from heat, sparks, and open flames. Vapors may cause drowsiness or dizziness.
References
- ChemicalBook. (2024, July 3). Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles.
- ChemicalBook. PYRIDIN-4-YL-ACETONITRILE CAS#: 13121-99-8.
- PMC. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.
- Benchchem. Technical Support Center: Optimizing Reactions with Tetrabutylammonium Bromide (TBAB).
- LookChem. Factory Supply industrial standard Tetrabutylammonium bromide (TBAB) 1643-19-2 In Stock.
- MDPI. (2021, February 9). Tetrabutylammonium Bromide | Encyclopedia MDPI.
- ChemicalBook. 1,5-Dibromopentane CAS#: 111-24-0.
- Fluorochem. 1,5-Dibromopentane (CAS 111-24-0).
- Otto Chemie Pvt. Ltd. 1,5-Dibromopentane, 97% 111-24-0 India.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Sodium hydroxide solution.
- Sigma-Aldrich. 1,5-Dibromopentane, 97% 111-24-0.
- New Jersey Department of Health. (2015, November). Hazardous Substance Fact Sheet: Sodium Hydroxide.
- Methylamine Supplier. Pyridin-4-Yl-Acetonitrile.
- Guidechem. PYRIDIN-4-YL-ACETONITRILE 13121-99-8 wiki.
- CCOHS. (2025, August 28). Sodium Hydroxide.
- GOV.UK. (2024, November 28). Sodium hydroxide: general information.
- PubChem. 1,5-Dibromopentane | C5H10Br2 | CID 8100.
- TN.gov. Sodium Hydroxide (NaOH).
- PubChem. 2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085.
- TCI Chemicals. (2025, May 27). SAFETY DATA SHEET.
- ChemScene. 13121-99-8 | 4-Pyridylacetonitrile.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
- Taylor & Francis. Phase-transfer catalyst – Knowledge and References.
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
- Slideshare. Phase transfer catalysis | PPTX.
- ACS Publications. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
- BLDpharm. 288379-66-8|1-(Pyridin-4-yl)cyclohexane-1-carbonitrile.
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- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. Phase transfer catalysis | PPTX [slideshare.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. PYRIDIN-4-YL-ACETONITRILE CAS#: 13121-99-8 [amp.chemicalbook.com]
- 8. Pyridin-4-Yl-Acetonitrile Manufacturer & Supplier in China | Properties, Applications & Safety Data [nj-finechem.com]
- 9. 1,5-Dibromopentane CAS#: 111-24-0 [m.chemicalbook.com]
- 10. 1,5-Dibromopentane, 97% 111-24-0 India [ottokemi.com]
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Application Note: Selective Catalytic Hydrogenation of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
Executive Summary
The catalytic hydrogenation of 1-(pyridin-4-yl)cyclohexane-1-carbonitrile presents a classic chemoselectivity challenge in modern drug development and fine chemical synthesis. The substrate contains two reducible functional groups: a carbonitrile (–CN) and a heteroaromatic pyridine ring. Depending on the target active pharmaceutical ingredient (API), chemists may require either the chemoselective reduction of the nitrile to a primary amine (leaving the pyridine intact) or the complete saturation of both groups to yield a piperidine derivative.
This application note provides field-proven, self-validating protocols for both pathways. By manipulating catalyst selection, solvent environments, and specific additives, researchers can reliably control the reaction trajectory, avoid catalyst poisoning, and suppress the formation of undesired secondary and tertiary amine byproducts.
Mechanistic Causality: Overcoming Chemoselectivity Challenges
As a Senior Application Scientist, it is critical to understand why certain reaction conditions are chosen, rather than simply following a recipe. The hydrogenation of this specific substrate is governed by two competing mechanistic hurdles:
The Pyridine Conundrum: Catalyst Poisoning vs. Ring Activation
Pyridine rings possess a highly accessible nitrogen lone pair that strongly coordinates to the empty d-orbitals of transition metals like Palladium (Pd) and Platinum (Pt). In a neutral environment, this coordination effectively blocks the active catalytic sites, leading to rapid catalyst poisoning and incomplete conversion.
-
To preserve the pyridine ring: A catalyst with lower affinity for the heteroaromatic ring but high activity for nitriles, such as Raney Nickel, is utilized[1].
-
To saturate the pyridine ring: The lone pair must be masked. The addition of a strong acid (e.g., H2SO4 or HCl ) protonates the nitrogen, forming a pyridinium ion. This not only prevents catalyst poisoning but also withdraws electron density from the aromatic ring, activating it toward complete hydrogenation over a Pd/C catalyst[2].
The Nitrile Reduction Cascade: Suppressing Dimerization
The hydrogenation of a nitrile to a primary amine proceeds via a highly reactive imine intermediate ( R−CH=NH ). This electrophilic imine can rapidly condense with the newly formed primary amine ( R−CH2−NH2 ) to form a secondary imine, which is subsequently reduced to an undesired secondary or tertiary amine[3].
-
The Causality of Ammonia: Introducing a large molar excess of anhydrous ammonia ( NH3 ) into the reaction mixture shifts the condensation equilibrium backward. The ammonia outcompetes the primary amine for the imine intermediate, ensuring high chemoselectivity toward the primary amine target [4].
Caption: Reaction pathways for the catalytic hydrogenation of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile.
Quantitative Data & Selectivity Matrix
The following table summarizes the expected outcomes based on rigorous catalyst and additive selection. Use this matrix to guide your experimental design.
| Catalyst System | Additive / Modifier | Temp (°C) | Pressure (bar) | Primary Target Product | Expected Selectivity |
| Raney Nickel | NH3 (7M in MeOH) | 60 - 80 | 20 - 30 | 1-(Pyridin-4-yl)cyclohexylmethanamine | > 95% |
| 10% Pd/C | H2SO4 (1.1 eq) | 60 | 10 | 1-(Piperidin-4-yl)cyclohexylmethanamine | > 90% |
| Raney Nickel | None | 60 | 20 | Secondary/Tertiary Amine Mixtures | High (Undesired) |
| 10% Pd/C | None (Neutral) | 60 | 10 | Incomplete Conversion (Poisoned) | N/A |
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPCs) to ensure the reaction trajectory is verified before proceeding to workup.
Protocol A: Chemoselective Reduction to 1-(Pyridin-4-yl)cyclohexylmethanamine
Objective: Reduce the nitrile to a primary amine while leaving the pyridine ring completely intact.
-
Substrate Preparation: Dissolve 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (10.0 mmol, 1.86 g) in 30 mL of 7 M Ammonia in Methanol. Causality: The high concentration of ammonia is strictly required to suppress imine dimerization.
-
Catalyst Loading: Under an inert Argon atmosphere, carefully add 1.0 g of active Raney Nickel (washed 3x with methanol to remove water). Safety Note: Raney Nickel is highly pyrophoric; never allow it to dry.
-
Reactor Purging: Seal the high-pressure autoclave. Purge the headspace with Nitrogen (3 cycles at 5 bar) followed by Hydrogen (3 cycles at 5 bar) to rigorously exclude oxygen.
-
Hydrogenation: Pressurize the reactor to 20 bar with H2 gas. Heat the mixture to 60 °C with vigorous stirring (800-1000 RPM) to overcome gas-liquid mass transfer limitations.
-
In-Process Control (IPC) - 4 Hours: Cool the reactor, vent safely, and withdraw a 0.1 mL aliquot. Filter through a 0.22 µm PTFE syringe filter. Analyze via GC-MS.
-
Validation Check: The starting material peak (m/z 186) should be < 1%. The product peak (m/z 190) should dominate. If incomplete, re-pressurize and react for 2 additional hours.
-
-
Workup & Isolation: Filter the reaction mixture through a pad of wet Celite under Argon. Wash the pad with methanol. Concentrate the filtrate under reduced pressure. Purify via acid-base extraction to yield the pure primary amine.
Protocol B: Complete Saturation to 1-(Piperidin-4-yl)cyclohexylmethanamine
Objective: Reduce both the nitrile and the pyridine ring to achieve full saturation.
-
Substrate Preparation: Dissolve the substrate (10.0 mmol, 1.86 g) in 30 mL of distilled water or methanol.
-
Acidic Activation: Slowly add H2SO4 (11.0 mmol, 1.1 equivalents). Causality: The acid protonates the pyridine nitrogen, preventing Pd-catalyst poisoning and activating the ring for hydrogenation.
-
Catalyst Loading: Add 0.5 g of 10% Pd/C under an inert atmosphere.
-
Hydrogenation: Purge the reactor (as in Protocol A). Pressurize to 10 bar with H2 and heat to 60 °C. Maintain vigorous stirring for 10-12 hours.
-
In-Process Control (IPC) - 10 Hours: Withdraw an aliquot, filter, and analyze via LC-MS.
-
Validation Check: Look for the fully saturated mass (m/z 196). The absence of intermediate masses (m/z 190) confirms complete ring reduction.
-
-
Workup & Isolation: Filter the catalyst through Celite. Critical Step: The product exists as a double sulfate salt in the aqueous layer. Cool the filtrate to 0 °C and slowly adjust the pH to >12 using 5M NaOH to release the free base. Extract extensively with Dichloromethane (3 x 30 mL), dry over Na2SO4 , and concentrate.
Caption: Step-by-step experimental workflow for high-pressure catalytic hydrogenation.
Troubleshooting Guide
| Issue | Mechanistic Cause | Corrective Action |
| High Secondary Amine Yield | Imine condensation during reduction outpaces primary amine formation. | Increase NH3 concentration; increase H2 pressure to accelerate the reduction of the imine intermediate. |
| Catalyst Deactivation (Pd/C) | Unprotonated pyridine lone-pair coordination to Palladium active sites. | Ensure a strict stoichiometric excess of strong acid ( H2SO4 ) is maintained to keep the substrate in the pyridinium state. |
| Incomplete Nitrile Conversion | Mass transfer limitation of H2 gas into the liquid phase. | Increase agitation speed (>800 RPM); utilize a gas entrainment impeller; verify reactor baffling. |
References
-
Madarász, J.; Hegedűs, L. "Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package." MDPI Crystals, 2024. URL:[Link][2]
-
"Method for the production of primary amines by hydrogenating nitriles." US Patent 7214829B2. URL:[4]
-
Liu, W.; Liu, J. "Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions." ChemRxiv, 2021. URL:[Link][1]
-
"Selective Hydrogenation of DMAPN to DMAPA over Supported Ni-Cu Alloy Catalysts." MDPI International Journal of Molecular Sciences, 2026. URL:[Link][3]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package [mdpi.com]
- 3. Selective Hydrogenation of DMAPN to DMAPA over Supported Ni-Cu Alloy Catalysts | MDPI [mdpi.com]
- 4. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
Hydrolysis of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile to carboxylic acid
An In-Depth Guide to the Hydrolysis of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile to its Carboxylic Acid Analogue
This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the hydrolysis of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile. This transformation is a critical step in the synthesis of various molecular scaffolds where the carboxylic acid moiety serves as a key handle for further derivatization or as a crucial pharmacophore. We will explore the mechanistic underpinnings, provide detailed, validated protocols for both acidic and basic conditions, and discuss the rationale behind key experimental choices, particularly addressing the challenges posed by this sterically hindered tertiary nitrile.
Introduction and Strategic Overview
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[1] The target molecule, 1-(pyridin-4-yl)cyclohexane-1-carboxylic acid, is of significant interest in medicinal chemistry due to the prevalence of both the pyridyl group and the carboxylic acid function in pharmacologically active agents. The starting material, 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile, presents two primary chemical features that dictate the hydrolytic strategy:
-
A Sterically Hindered Tertiary Nitrile: The nitrile group is attached to a quaternary carbon, which significantly impedes nucleophilic attack. This steric hindrance necessitates more forcing reaction conditions (e.g., high temperatures, extended reaction times) compared to the hydrolysis of primary or secondary nitriles.[2]
-
A Basic Pyridine Ring: The presence of the pyridine nitrogen introduces a pH-dependent reactive site. Under acidic conditions, it will be protonated, altering the molecule's solubility and potentially influencing the electronic nature of the nitrile.
This guide presents two robust protocols—acid-catalyzed and base-catalyzed hydrolysis—and provides the scientific rationale to help researchers select the most appropriate method for their specific laboratory context and downstream applications.
Mechanistic Considerations: The Path from Nitrile to Acid
The hydrolysis of nitriles proceeds in two principal stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid and ammonia.[3][4] The reaction can be effectively catalyzed by either acid or base, with distinct mechanistic pathways.
Acid-Catalyzed Hydrolysis
Under strong acidic conditions (e.g., H₂SO₄, HCl), the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[2][5] The subsequent steps involve tautomerization to form the amide, which is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[6][7]
Base-Catalyzed Hydrolysis
In the presence of a strong base (e.g., NaOH, KOH), the reaction is initiated by the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[8] This forms an imidic acid intermediate after protonation by water, which then tautomerizes to the amide.[3] The amide is subsequently hydrolyzed via nucleophilic acyl substitution to yield a carboxylate salt and ammonia.[8] A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.[4]
Comparative Analysis of Hydrolysis Protocols
The choice between acidic and basic hydrolysis is a critical decision based on substrate stability, desired workup procedure, and available equipment. Due to the sterically hindered nature of the substrate, both methods require vigorous conditions.
| Parameter | Acid-Catalyzed Protocol | Base-Catalyzed Protocol |
| Primary Reagent | Concentrated H₂SO₄ or HCl | 10-20% aqueous NaOH or KOH |
| Temperature | High (Reflux, ~100-120 °C) | High (Reflux, ~100-120 °C) |
| Reaction Time | 12 - 48 hours | 12 - 48 hours |
| Intermediate Product | Ammonium salt | Carboxylate salt |
| Workup | Basification/Neutralization | Acidification |
| Pros | - Single-step reaction to the final product form.- Pyridinium salt formation may aid solubility. | - Avoids potential side reactions on acid-sensitive groups.- Often results in a cleaner initial crude product. |
| Cons | - Harshly acidic conditions may degrade sensitive substrates.- Workup can be challenging due to the amphoteric nature of the product. | - Requires a separate, careful acidification step to isolate the product.- Ammonia gas is evolved during the reaction.[4] |
Detailed Experimental Protocols
Safety First: Essential Precautions
Hazard Overview: 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile is a cyanide derivative and must be handled with extreme care.[9] Strong acids (H₂SO₄, HCl) and bases (NaOH, KOH) are highly corrosive. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and heavy-duty nitrile gloves (double-gloving is recommended).[9][10][11] An emergency eyewash and shower must be accessible.[12] Avoid contact with acids, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[13]
Protocol A: Acid-Catalyzed Hydrolysis using Hydrochloric Acid
This protocol leverages strong acid and heat to drive the hydrolysis of the sterically hindered nitrile.
Materials:
-
1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (1.0 eq)
-
6 M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 5 M aqueous solution
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, pH paper/meter.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (e.g., 5.0 g, 1.0 eq).
-
Acid Addition: Carefully add 6 M HCl (e.g., 50 mL) to the flask. The mixture may warm slightly.
-
Reflux: Heat the reaction mixture to a vigorous reflux using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 24-48 hours for completion. The disappearance of the starting material spot/peak indicates completion.
-
Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature, then further cool in an ice-water bath. Slowly and carefully add 5 M NaOH solution with vigorous stirring to adjust the pH to approximately 6-7. The product is amphoteric; its isoelectric point is near neutral pH, where it will have minimum solubility and precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the solid product under vacuum to a constant weight.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol B: Base-Catalyzed Hydrolysis using Sodium Hydroxide
This protocol uses a strong base, which can be advantageous if the molecule contains other acid-labile functional groups.
Materials:
-
1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (1.0 eq)
-
10% (w/v) Sodium Hydroxide (NaOH) aqueous solution
-
Hydrochloric Acid (HCl), 6 M aqueous solution
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, pH paper/meter.
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, combine 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (e.g., 5.0 g, 1.0 eq) and 10% aqueous NaOH solution (e.g., 60 mL).
-
Reflux: Heat the mixture to reflux with efficient stirring. Ammonia gas will evolve and can be detected with moist pH paper held at the top of the condenser.[4]
-
Monitoring: Monitor the reaction for completion (typically 18-36 hours) by analyzing aliquots with TLC or LC-MS.
-
Cooling and Acidification: After the reaction is complete, cool the clear solution to room temperature and then place it in an ice-water bath.
-
Product Precipitation: With vigorous stirring, slowly add 6 M HCl to the cooled solution. The sodium carboxylate salt will be protonated. Continue adding acid until the pH of the solution is approximately 6-7, at which point the carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the white solid via vacuum filtration.
-
Washing and Drying: Wash the collected solid with copious amounts of cold deionized water to remove any remaining salts (NaCl). Dry the product under vacuum.
Characterization of 1-(Pyridin-4-yl)cyclohexane-1-carboxylic acid
To confirm the identity and purity of the final product, a suite of analytical techniques should be employed:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Key signals to look for include the disappearance of the nitrile carbon in the ¹³C NMR and the appearance of a broad carboxylic acid proton signal in the ¹H NMR.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To verify the functional group transformation. Look for the disappearance of the C≡N stretch (~2230 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.
-
Melting Point: To assess the purity of the crystalline product.
Conclusion
The hydrolysis of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile is a challenging but achievable transformation that requires forcing conditions due to steric hindrance. Both acid- and base-catalyzed methods are effective, and the choice between them should be guided by the overall synthetic strategy and the presence of other functional groups. The protocols provided herein are robust starting points for laboratory execution. Careful monitoring of the reaction and precise pH control during workup are critical for maximizing yield and purity. Adherence to strict safety protocols is mandatory when handling cyanide-derived compounds and concentrated reagents.
References
-
20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry.[Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps.[Link]
-
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.[Link]
-
Hydrolysis of Nitriles. Chemguide.[Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor.[Link]
-
20.7 Chemistry of Nitriles. (2023, September 20). OpenStax.[Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). The Organic Chemistry Tutor via YouTube.[Link]
-
SOP for the safe use of cyanide compounds. (2018, June 20). University of Washington, Environmental Health & Safety.[Link]
-
Cyanides. (2014, March 24). University of Illinois Urbana-Champaign, Division of Research Safety.[Link]
-
Cyanide Salts. Dartmouth College, Environmental Health and Safety.[Link]
-
Hydrolysis of Nitriles. Organic Synthesis.[Link]
-
Cyanide Hazard Summary. New Jersey Department of Health.[Link]
-
Martínková, L., & Veselá, A. B. Biocatalytic Hydrolysis of Nitriles. Science of Synthesis.[Link]
-
Information on Cyanide Compounds. Stanford University, Environmental Health & Safety.[Link]
-
Nitrile to Acid - Common Conditions. ReactionFlash.[Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.[Link]
-
Efficient New Protocols for Converting Primary Amides into Nitriles. (2018, May 9). ACS Omega.[Link]
-
7.8 Reactions of Nitriles. KPU Pressbooks, Organic Chemistry II.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 13. nj.gov [nj.gov]
Application Note: 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile as a Bifunctional Scaffold in Targeted Drug Discovery
Executive Summary
1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (CAS: 288379-66-8) is a highly versatile, rigidified pharmaceutical intermediate [1]. Characterized by a central quaternary carbon linking a pyridine ring and a cyanocyclohexane core, this molecule serves as a critical building block for two major classes of therapeutics: Aromatase (CYP19A1) inhibitors for estrogen-dependent oncology, and Phosphodiesterase 4 (PDE4) inhibitors for inflammatory and respiratory diseases. This application note details the mechanistic rationale for its structural utility and provides field-proven, self-validating synthetic protocols for its functionalization.
Mechanistic Rationale: The Bifunctional Pharmacophore
As a Senior Application Scientist, selecting the right intermediate is about understanding the 3D spatial requirements of the target enzyme's active site. This specific scaffold offers dual utility based on its distinct functional moieties:
Target A: CYP19A1 (Aromatase) Inhibition
The pyridine-4-yl moiety is a privileged structure for coordinating with the heme iron (Fe²⁺/Fe³⁺) atom of the aromatase enzyme, leading to potent, reversible enzyme inhibition [2, 3].
-
Causality in Design: The nitrogen lone pair acts as a strong Lewis base, displacing water to form a coordinate covalent bond with the porphyrin iron. Meanwhile, the bulky, sp³-hybridized cyclohexane ring mimics the steroidal backbone of natural substrates (like androstenedione), providing optimal van der Waals contacts within the hydrophobic access channel of CYP19A1.
Target B: Phosphodiesterase 4 (PDE4) Inhibition
The cyanocyclohexane core is a well-established pharmacophore in PDE4 inhibitors [4].
-
Causality in Design: The nitrile group is not merely a synthetic handle; it actively engages in dipole-dipole interactions and acts as a hydrogen bond acceptor for backbone amides within the cAMP-binding pocket. The rigid cyclohexane ring forces the molecule into an equatorial conformation that maximizes binding affinity, while the pyridine ring engages in π-π stacking with conserved phenylalanine or tyrosine residues in the active site.
Synthetic Workflows & Core Protocols
The following protocols have been optimized for chemoselectivity, scalability, and self-validation.
Protocol A: Phase-Transfer Catalyzed (PTC) Synthesis of the Core Scaffold
-
Causality & Expert Insight: Traditional syntheses of quaternary nitriles rely on pyrophoric bases like NaH in anhydrous solvents, which pose significant scale-up hazards. By utilizing Phase-Transfer Catalysis (PTC) with 50% aqueous NaOH and tetrabutylammonium bromide (TBAB), we eliminate the need for anhydrous conditions. The bis-alkylation of 4-pyridylacetonitrile with 1,5-dibromopentane is entropically driven to form the 6-membered ring rapidly.
-
Self-Validating Step: The biphasic nature of the reaction allows for immediate visual validation of reaction progress and simplifies purification to a basic phase separation.
-
Step-by-Step Methodology:
-
Dissolve 4-pyridylacetonitrile (1.0 eq) and 1,5-dibromopentane (1.1 eq) in toluene (10 volumes).
-
Add TBAB (0.05 eq) to the organic layer.
-
Under vigorous mechanical stirring, add 50% aqueous NaOH (5.0 eq) dropwise to maintain the emulsion.
-
Heat the biphasic mixture to 60°C for 6 hours.
-
Workup: Halt stirring to allow phase separation. Isolate the organic layer, wash sequentially with distilled water and brine, dry over MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure product.
-
Protocol B: Chemoselective Nitrile Reduction to Primary Amine
-
Causality & Expert Insight: Reducing a nitrile adjacent to a quaternary carbon and a pyridine ring presents severe chemoselectivity challenges. Strong hydride donors (e.g., LiAlH₄) frequently cause reductive decyanation (C-C bond cleavage) or partial reduction of the electron-deficient pyridine ring. Employing Raney Nickel under a hydrogen atmosphere in methanolic ammonia suppresses secondary amine byproducts while strictly preserving the pyridine's aromaticity.
-
Step-by-Step Methodology:
-
Dissolve 1-(pyridin-4-yl)cyclohexane-1-carbonitrile in 7N methanolic ammonia (15 volumes).
-
Carefully add an aqueous slurry of Raney Nickel (10% w/w). Safety Note: Never allow Raney Ni to dry in air.
-
Hydrogenate in a Parr shaker at 50 psi H₂ at 25°C for 12 hours.
-
Workup: Vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to afford 1-(pyridin-4-yl)cyclohexan-1-amine.
-
Protocol C: Sterically Hindered Nitrile Hydrolysis
-
Causality & Expert Insight: The cyano group in this scaffold is highly sterically hindered by the flanking axial protons of the cyclohexane ring. Standard aqueous reflux conditions (e.g., NaOH in water/ethanol) typically stall at the primary amide stage. Utilizing ethylene glycol as a high-boiling solvent allows the reaction to reach 150°C, providing the necessary thermal energy to drive the hydrolysis to completion.
-
Self-Validating Step: Adjusting the pH to the isoelectric point (pH ~5.5) forces the zwitterionic amino acid to precipitate out of the aqueous solution, acting as a self-purifying isolation step.
-
Step-by-Step Methodology:
-
Suspend the nitrile in ethylene glycol (10 volumes).
-
Add solid KOH (5.0 eq).
-
Heat the mixture to 150°C for 24 hours under a reflux condenser.
-
Workup: Cool the mixture to room temperature and dilute with ice water. Slowly add 6M HCl dropwise until the pH reaches 5.5.
-
Collect the precipitated 1-(pyridin-4-yl)cyclohexane-1-carboxylic acid via vacuum filtration and dry overnight.
-
Quantitative Data Presentation
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value |
| CAS Number | 288379-66-8 |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| Topological Polar Surface Area (TPSA) | 36.7 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 2 |
| Rotatable Bonds | 1 |
Table 2: Reaction Optimization for Scaffold Functionalization
| Transformation | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity Note |
| Core Synthesis | 4-pyridylacetonitrile, 1,5-dibromopentane, 50% NaOH, TBAB | Toluene / H₂O | 60 | 6 | 85 | Avoids pyrophoric NaH; suppresses mono-alkylation. |
| Nitrile Reduction | Raney Ni (10% w/w), H₂ (50 psi), NH₃ | Methanol | 25 | 12 | 92 | Prevents secondary amine formation and pyridine reduction. |
| Nitrile Hydrolysis | KOH (5.0 eq) | Ethylene Glycol | 150 | 24 | 78 | Overcomes steric hindrance; drives past amide intermediate. |
Workflow Visualization
Fig 1. Synthetic divergence of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile in drug discovery.
References
- BLD Pharm. (n.d.). 288379-66-8 | 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile.
- National Institutes of Health (PMC). (2025). An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities.
- American Chemical Society (ACS). (2012). Novel Aromatase Inhibitors by Structure-Guided Design | Journal of Medicinal Chemistry.
- ResearchGate. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions.
Application Note: Reduction of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile to [1-(Pyridin-4-yl)cyclohexyl]methanamine
Executive Summary
This application note details robust methodologies for the reduction of 1-(pyridin-4-yl)cyclohexane-1-carbonitrile to its corresponding primary amine, [1-(pyridin-4-yl)cyclohexyl]methanamine. Designed for researchers and drug development professionals, this guide provides field-proven protocols, mechanistic rationale, and self-validating experimental steps to ensure high-yield synthesis while mitigating common pitfalls associated with sterically hindered nitriles and pyridine-containing substrates.
Mechanistic Rationale & Strategy Selection
The reduction of nitriles to primary amines is a cornerstone transformation in medicinal chemistry[1]. However, the specific substrate, 1-(pyridin-4-yl)cyclohexane-1-carbonitrile, presents two distinct chemical challenges:
-
Steric Hindrance at the Quaternary Center: The nitrile group is bound to a fully substituted cyclohexane carbon. This steric bulk severely retards nucleophilic addition, rendering milder reducing agents ineffective and necessitating a highly reactive hydride source.
-
Pyridine Ring Interference: Pyridine is a strong Lewis base. If Lewis acidic reducing agents such as Borane (BH3) are employed, they rapidly form highly stable Lewis acid-base complexes with the pyridine nitrogen[2]. Cleaving this B-N bond requires harsh acidic reflux, which complicates isolation and can degrade the product. Furthermore, aggressive catalytic hydrogenation (e.g., PtO2 under high pressure) risks the undesired over-reduction of the pyridine ring to a piperidine derivative.
Causality in Reagent Selection: To navigate these challenges, Lithium Aluminum Hydride (LiAlH4) is selected as the optimal reagent for laboratory-scale synthesis. LiAlH4 delivers powerful, unhindered nucleophilic hydrides capable of attacking the sterically shielded nitrile carbon without reducing the pyridine ring[2]. For scale-up operations where LiAlH4 poses unacceptable safety risks, Raney Nickel catalyzed hydrogenation in the presence of anhydrous ammonia is the preferred alternative[3]. The ammonia is mechanistically critical: it shifts the reaction equilibrium to suppress the formation of secondary amine dimers, a common byproduct when intermediate imines react with the newly formed primary amine[4].
Experimental Workflow
The following diagram illustrates the lab-scale workflow utilizing LiAlH4, highlighting the critical intermediate stages and the mandatory Fieser workup required to break the aluminate complex.
Workflow for the LiAlH4-mediated reduction of 1-(pyridin-4-yl)cyclohexane-1-carbonitrile.
Detailed Experimental Protocols (Self-Validating Systems)
Protocol A: Lab-Scale Reduction via Lithium Aluminum Hydride (LiAlH4)
Scale: 10 mmol (1.86 g substrate)
-
Step 1: Preparation. Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.
-
Validation Check: Ensure the LiAlH4 powder is free-flowing and gray/white. Clumped or discolored powder indicates degradation by ambient moisture, which will lead to incomplete conversion.
-
-
Step 2: Reagent Suspension. Suspend LiAlH4 (0.76 g, 20 mmol, 2.0 eq) in anhydrous THF (20 mL) and cool to 0 °C using an ice bath.
-
Step 3: Substrate Addition. Dissolve 1-(pyridin-4-yl)cyclohexane-1-carbonitrile (1.86 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH4 suspension over 15 minutes.
-
Causality: The initial hydride transfer is highly exothermic. Dropwise addition prevents solvent boil-over and controls the reaction trajectory[2].
-
-
Step 4: Reflux. Remove the ice bath and heat the reaction to reflux (approx. 66 °C) for 4 to 6 hours.
-
Validation Check (In-Process): Remove a 0.1 mL aliquot, quench with 1 drop of 15% NaOH, extract with EtOAc, and analyze via TLC (DCM:MeOH 9:1). The starting material spot (UV active, high Rf) should completely disappear.
-
-
Step 5: The Fieser Quench. Cool the reaction strictly to 0 °C. Sequentially and cautiously add:
-
0.76 mL of distilled H2O (Dropwise - expect vigorous H2 evolution).
-
0.76 mL of 15% aqueous NaOH.
-
2.28 mL of distilled H2O.
-
Causality & Validation Check: Standard aqueous quenching creates a thick, gelatinous aluminum hydroxide emulsion that traps the basic amine product. The exact stoichiometric ratios of the Fieser method force the aluminum salts to precipitate as a dense, white, granular solid[2]. If the mixture remains gelatinous, the quench has failed, and additional stirring or a Rochelle's salt (sodium potassium tartrate) solution must be applied.
-
-
Step 6: Isolation. Stir the granular suspension vigorously for 30 minutes at room temperature. Filter through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL)[2].
-
Step 7: Purification. Concentrate the filtrate. Dissolve the crude residue in 1 M HCl (aqueous) and wash with DCM to remove non-basic impurities. Basify the aqueous layer to pH 12 with 6 M NaOH and extract with DCM (3 × 20 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the pure primary amine.
Protocol B: Scale-Up Alternative via Raney Nickel Hydrogenation
Scale: 50 mmol (9.3 g substrate)
-
Step 1: Preparation. In a pressure-rated Parr hydrogenation vessel, dissolve the substrate (9.3 g, 50 mmol) in 7 N anhydrous ammonia in methanol (50 mL).
-
Causality: The ammonia acts as a sacrificial nucleophile, attacking the intermediate imine to form a gem-diamine that subsequently collapses back to the primary amine, thereby preventing the product amine from attacking the imine and forming a secondary amine dimer[4].
-
-
Step 2: Catalyst Addition. Add active Raney Nickel slurry (approx. 1.0 g, washed with methanol to remove water).
-
Step 3: Hydrogenation. Purge the vessel with nitrogen (3×), then with hydrogen gas (3×). Pressurize the vessel to 50 psi with H2.
-
Step 4: Reaction. Shake or stir the vessel at room temperature for 12–24 hours.
-
Validation Check: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (pressure stabilizes).
-
-
Step 5: Isolation. Carefully vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite.
-
Safety Causality: Raney Nickel is highly pyrophoric. The filter cake must be kept wet with solvent at all times to prevent spontaneous combustion[3].
-
-
Step 6: Concentration. Evaporate the methanolic ammonia under reduced pressure to afford the target amine.
Data Presentation & Method Comparison
The quantitative and qualitative parameters of both synthetic strategies are summarized below to aid in method selection based on project scale and laboratory capabilities.
| Parameter | Protocol A: LiAlH4 Reduction | Protocol B: Raney Ni / H2 / NH3 |
| Optimal Scale | Discovery / Lab scale (< 10 g) | Process / Scale-up (> 10 g) |
| Chemoselectivity | High (Pyridine ring remains intact) | High (Pyridine ring remains intact) |
| Yield Expectation | 75% – 85% | 80% – 90% |
| Safety Profile | Hazardous (Pyrophoric reagent, exothermic) | Hazardous (Pyrophoric catalyst, pressurized H2) |
| Workup Complexity | Moderate (Requires precise Fieser quench) | Low (Filtration only, but requires safety precautions) |
| Secondary Amine Byproduct | Minimal (Steric hindrance prevents dimerization) | Suppressed by the addition of excess NH3 |
Analytical Characterization & Reaction Monitoring
To definitively validate the success of the reduction, the isolated [1-(pyridin-4-yl)cyclohexyl]methanamine should be subjected to the following analytical checks:
-
1H NMR (CDCl3): Look for the disappearance of any starting material peaks and the emergence of a new singlet integrating to 2 protons around δ 2.60 - 2.90 ppm, corresponding to the newly formed -CH2-NH2 group. A broad singlet for the -NH2 protons (often exchangeable with D2O) should appear around δ 1.20 - 1.80 ppm.
-
13C NMR: The characteristic nitrile carbon signal ( δ ~120-125 ppm) must be completely absent. A new aliphatic carbon signal representing the methylene bridge (-CH2-N) will appear around δ 45-55 ppm.
-
LC-MS: The target molecule has a chemical formula of C12H18N2. Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 191.15.
References
-
[2] Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. Available at:[Link]
-
Ch20: Reduction of Nitriles using LiAlH4 to amines - Chemistry (University of Calgary). Available at:[Link]
-
[3] Amine synthesis by nitrile reduction - Organic Chemistry Portal. Available at:[Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. Available at:[Link]
Sources
Cross-coupling reactions involving 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
Application Note: Orthogonal Cross-Coupling and Late-Stage Functionalization of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
Strategic Overview & Molecular Profiling
In modern drug discovery, functionalizing sterically hindered quaternary centers and electron-deficient heteroarenes presents a significant synthetic hurdle. 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (CAS: 288379-66-8) is a highly versatile building block featuring two programmable handles: a tertiary nitrile situated at a fully substituted C(sp³) center, and an electron-deficient pyridine scaffold.
This application note details two state-of-the-art, orthogonal cross-coupling methodologies for this substrate. Depending on the target pharmacophore, researchers can either:
-
Cleave the C–CN bond to install new aryl/alkyl groups at the quaternary center via Nickel-catalyzed decyanative cross-coupling.
-
Retain the nitrile and selectively functionalize the pyridine ring via a photoredox-mediated Minisci C–H alkylation.
Pathway A: Overcoming Steric Bias via Ni-Catalyzed Decyanative Coupling
Traditional Palladium-catalyzed cross-couplings frequently fail at tertiary nitriles due to the bulk of the quaternary center and the propensity for rapid β-hydride elimination. To bypass this, we utilize a low-valent Nickel (Ni⁰) catalyst. Nickel’s smaller atomic radius and ability to access single-electron transfer (SET) pathways allow it to undergo oxidative addition into the robust C(sp³)–CN bond, effectively treating the nitrile as a pseudo-halide[1].
Causality of Experimental Design
-
Why Nickel over Palladium? Ni⁰ can activate the C–CN bond via a radical intermediate, avoiding the sterically demanding concerted oxidative addition required by Pd[2].
-
Ligand Selection: The use of a strongly donating bidentate ligand like dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) stabilizes the highly reactive Ni(I)/Ni(III) intermediates and accelerates the transmetalation step with the arylboronic acid[1].
Fig 1. Single-electron transfer (SET) mechanism for Ni-catalyzed decyanative cross-coupling.
Step-by-Step Protocol: Decyanative Arylation
Scale: 0.5 mmol
-
Glovebox Setup: To a flame-dried 10 mL Schlenk tube, add 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (93.1 mg, 0.5 mmol, 1.0 eq) and Phenylboronic acid (91.5 mg, 0.75 mmol, 1.5 eq).
-
Catalyst Loading: Add Ni(cod)₂ (13.8 mg, 10 mol%), dtbbpy (16.1 mg, 12 mol%), and anhydrous K₃PO₄ (212.3 mg, 2.0 eq).
-
Solvent Addition: Suspend the mixture in anhydrous, degassed Toluene (5.0 mL). Seal the tube with a Teflon-lined cap and remove from the glovebox.
-
Reaction Execution: Stir the mixture vigorously at 100 °C in a pre-heated oil bath for 24 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite. Concentrate the filtrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).
Self-Validating System (Quality Control)
-
IR Spectroscopy: Confirm the complete disappearance of the sharp nitrile stretching frequency at ~2230 cm⁻¹.
-
Mass Spectrometry: The starting material (MW: 186.25) will shift to the arylated product, 4-(1-phenylcyclohexyl)pyridine (MW: 237.34).
Quantitative Optimization Data
| Entry | Catalyst (10 mol%) | Ligand (12 mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Ni(cod)₂ | dtbbpy | Toluene | 100 | 82% |
| 2 | Ni(cod)₂ | Xantphos | Toluene | 100 | 45% |
| 3 | Pd₂(dba)₃ | dtbbpy | Toluene | 100 | 0% (No C-CN activation) |
| 4 | Ni(cod)₂ | dtbbpy | THF | 80 | 61% |
Pathway B: Late-Stage C-H Functionalization via Photoredox Minisci Reaction
When the quaternary nitrile is required for the final drug candidate's metabolic stability, the pyridine ring can be selectively functionalized. The Minisci reaction is ideal for electron-deficient heteroarenes. By utilizing visible-light photoredox catalysis, we generate nucleophilic alkyl radicals under exceptionally mild conditions, preventing the unwanted cleavage of the C–CN bond[3][4].
Causality of Experimental Design
-
Why add Trifluoroacetic Acid (TFA)? The 4-substituted pyridine is inherently unreactive toward radical addition. Protonation of the pyridine nitrogen by TFA drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This not only accelerates the addition of the nucleophilic alkyl radical but directs it exclusively to the highly electrophilic C2 position[3].
-
Photocatalyst Choice: Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ is a highly oxidizing photocatalyst in its excited state, perfectly tuned to oxidize alkyltrifluoroborates into primary or secondary alkyl radicals.
Fig 2. Photoredox-mediated Minisci C-H cross-coupling workflow on the pyridine scaffold.
Step-by-Step Protocol: C2-Selective Alkylation
Scale: 0.5 mmol
-
Reagent Assembly: To a 20 mL clear glass vial, add 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (93.1 mg, 0.5 mmol, 1.0 eq), Potassium cyclohexyltrifluoroborate (142.5 mg, 0.75 mmol, 1.5 eq), K₂S₂O₈ (202.7 mg, 0.75 mmol, 1.5 eq), and Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (11.2 mg, 2 mol%).
-
Acidification & Solvation: Add a 1:1 mixture of CH₃CN and deionized H₂O (5.0 mL total), followed by TFA (38.3 µL, 0.5 mmol, 1.0 eq).
-
Degassing (Critical Step): Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which rapidly quenches excited photocatalysts and intercepts radical intermediates.
-
Irradiation: Seal the vial and place it in a photoreactor equipped with 440 nm blue LEDs. Stir at room temperature for 16 hours. A cooling fan should be used to maintain the temperature below 30 °C.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA. Extract with DCM (3 x 10 mL), dry over MgSO₄, and concentrate.
Self-Validating System (Quality Control)
-
¹H NMR Symmetry Break: The starting material exhibits an AA'BB' symmetrical splitting pattern for the pyridine protons. Successful C2-alkylation breaks this symmetry, yielding three distinct aromatic signals (typically a doublet at ~8.5 ppm, a singlet at ~7.4 ppm, and a doublet of doublets at ~7.2 ppm).
-
Mass Spectrometry: The mass will shift from 186.25 to 268.40 (addition of the cyclohexyl group minus one proton).
Quantitative Optimization Data
| Entry | Radical Precursor | Acid Additive | C2:C3 Regioselectivity | Yield (%) |
| 1 | Cyclohexyl-BF₃K | TFA (1.0 eq) | >20:1 | 78% |
| 2 | Cyclohexyl-BF₃K | None | 2:1 | 31% (LUMO not lowered) |
| 3 | Isopropyl-BF₃K | TFA (1.0 eq) | >20:1 | 84% |
| 4 | Cyclohexyl-BF₃K | TFA (1.0 eq) | N/A | 0% (Dark control) |
References
-
[2] Catalytic Enantioselective C(sp³)-C(sp³) Cross-Coupling of Tertiary Nitriles with Allyl Halides to Quaternary Stereocenters. ResearchGate. Available at: 2
-
[1] Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes. RSC Publishing. Available at: 1
-
[3] Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. ACS Publications. Available at: 3
-
[4] A Pyridine-Pyridine Cross-Coupling Reaction via Dearomatized Radical Intermediates. PubMed. Available at: 4
Sources
- 1. Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Pyridine-Pyridine Cross-Coupling Reaction via Dearomatized Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable manufacturing process for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
Scalable Manufacturing Protocol for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile via Phase-Transfer Catalyzed Cycloalkylation
Introduction & Mechanistic Rationale
1-(Pyridin-4-yl)cyclohexane-1-carbonitrile is a sterically hindered, fully substituted cycloalkane derivative that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including aromatase inhibitors and CNS-targeting therapeutics. The core synthetic challenge lies in the double alkylation (cycloalkylation) of the active methylene group of 4-pyridylacetonitrile with 1,5-dibromopentane.
Historically, this transformation relied on hazardous, highly reactive bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous polar aprotic solvents (e.g., DMF or THF). While effective at a bench scale, these methods present severe scalability bottlenecks: the evolution of explosive hydrogen gas, pyrophoric hazards during quenching, and the high cost of maintaining strictly anhydrous conditions.
To achieve a self-validating, scalable manufacturing system, this protocol employs Liquid-Liquid Phase-Transfer Catalysis (L-L PTC)[1]. The PTC methodology utilizes an inexpensive aqueous base (50% NaOH) and an immiscible organic solvent (toluene), mediated by a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB)[2].
Causality of the PTC Mechanism: According to the Makosza interfacial mechanism, deprotonation of the 4-pyridylacetonitrile occurs at the aqueous-organic interface. The resulting carbanion is too polar to enter the organic phase and too basic to persist in the aqueous phase. The phase-transfer catalyst (TBAB) exchanges its bromide counterion for the carbanion, forming a lipophilic ion pair that migrates into the bulk organic phase[1]. Here, it reacts with 1,5-dibromopentane in a highly controlled SN2 process. Because the bulk organic phase lacks hydroxide ions, competitive side reactions (such as the hydrolysis of the alkyl halide) are virtually eliminated. The subsequent intramolecular cyclization occurs rapidly via the same mechanism, driven by the entropic favorability of six-membered ring formation[3]. This eliminates the need for dangerous, inconvenient, and expensive reactants[1].
Reaction Pathway Diagram
Interfacial PTC mechanism for the cycloalkylation of 4-pyridylacetonitrile.
Step-by-Step Manufacturing Protocol
Phase 1: Preparation of the Biphasic System
-
Neutralization (If using Hydrochloride Salt): Charge a jacketed glass reactor with 4-pyridylacetonitrile hydrochloride (1.0 eq) and toluene (5 volumes). Begin agitation at 300 RPM. Slowly add 20% aqueous NaOH (1.1 eq) while maintaining the temperature below 25°C. Stir for 30 minutes, halt agitation, and separate the lower aqueous layer. Retain the organic layer containing the free base.
-
Catalyst & Electrophile Addition: To the toluene solution of 4-pyridylacetonitrile, add 1,5-dibromopentane (1.1 eq) and TBAB (0.05 eq).
-
Agitation Optimization: Increase the overhead stirring speed to 500-600 RPM. Causality: Efficient agitation is strictly necessary for a PTC reaction operating under an interfacial mechanism to maximize the surface area between the aqueous and organic phases, which dictates the rate of carbanion generation.
Phase 2: Controlled Addition & Cycloalkylation 4. Base Addition: Cool the reactor jacket to 15°C. Begin the dropwise addition of 50% w/w aqueous NaOH (4.0 eq). 5. Exotherm Management: The deprotonation and subsequent mono-alkylation are highly exothermic. Control the addition rate to maintain the internal reaction temperature between 20°C and 30°C. 6. Cyclization: Once the addition is complete, heat the biphasic mixture to 45°C - 50°C for 4 to 6 hours. Causality: The elevated temperature drives the second alkylation (intramolecular cyclization) to completion, overcoming the steric hindrance associated with forming a fully substituted quaternary carbon[2].
Phase 3: Workup & Phase Separation 7. Quenching: Cool the reactor to 20°C. Add purified water (3 volumes) to dissolve the precipitated sodium bromide salts. 8. Phase Separation: Halt agitation and allow the phases to settle for 30 minutes. Drain the lower aqueous phase (contains NaOH, NaBr, and residual TBAB). 9. Washing: Wash the upper toluene phase with water (2 x 3 volumes) until the pH of the aqueous wash is neutral (pH ~7).
Phase 4: Crystallization and Isolation 10. Solvent Exchange: Concentrate the toluene solution under reduced pressure (50 mbar, 50°C) to approximately 1.5 volumes. 11. Anti-Solvent Addition: Charge heptane (4 volumes) slowly over 1 hour at 40°C. Seed crystals may be added if available. 12. Cooling & Filtration: Cool the suspension to 0°C - 5°C at a rate of 10°C/hour. Hold for 2 hours. Filter the resulting white to off-white crystalline solid and wash with cold heptane (1 volume). 13. Drying: Dry the product in a vacuum oven at 45°C until constant weight is achieved.
Quantitative Data & Process Parameters
| Parameter | Material / Metric | Value | Causality / Rationale |
| Stoichiometry | 4-Pyridylacetonitrile | 1.00 eq | Limiting reagent (Active methylene source). |
| 1,5-Dibromopentane | 1.10 eq | Slight excess ensures complete mono-alkylation before cyclization. | |
| 50% NaOH (aq) | 4.00 eq | Excess required to drive both deprotonation steps at the interface[2]. | |
| TBAB (Catalyst) | 0.05 eq | Catalytic amount sufficient for efficient ion-pair transfer[1]. | |
| Process Metrics | Agitation Speed | 500 - 600 RPM | Maximizes L-L interfacial area for the Makosza mechanism. |
| Addition Temp | 15°C - 25°C | Controls the initial exothermic mono-alkylation. | |
| Cyclization Temp | 45°C - 50°C | Overcomes steric hindrance for the second alkylation step. | |
| Expected Yield | > 85% | High efficiency due to suppression of side reactions[3]. |
Analytical Validation (Self-Validating System)
To ensure process integrity, the protocol is validated through the following analytical checkpoints:
-
In-Process Control (IPC) by HPLC: Monitor the disappearance of 4-pyridylacetonitrile and the mono-alkylated intermediate. The reaction is deemed complete when the mono-alkylated intermediate is < 1.0% (Area%).
-
Identity by 1H NMR (CDCl3): Validation is confirmed by the disappearance of the active methylene protons (~3.7 ppm) and the appearance of the cyclohexane ring protons (multiplets between 1.2 and 2.2 ppm, integrating to 10 protons). The pyridine protons will appear as two distinct doublets in the aromatic region (typically ~7.4 ppm and ~8.6 ppm).
-
Purity by GC-MS: Ensure the absence of unreacted 1,5-dibromopentane and elimination by-products. The molecular ion peak must be observed at m/z 186.
References
-
Chemicals list~ Database | Mychemfinder's Blog. URL: [Link]
-
Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles | Science24. URL:[Link]
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS | eGyanKosh. URL:[Link]
-
Phase-Transfer Catalysis in Organic Syntheses | CRDEEP Journals. URL:[Link]
-
Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes | Cambridge University Press. URL:[Link]
Sources
Application Note: Overcoming Steric and Electronic Hurdles in the Grignard Addition to 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
Executive Summary
The transformation of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (CAS: 288379-66-8)[1] into its corresponding ketone via Grignard addition is a critical but challenging operation in the synthesis of complex active pharmaceutical ingredients (APIs). This application note details the mechanistic hurdles associated with this specific substrate—namely, extreme steric hindrance and competitive Lewis acid-base coordination—and provides a self-validating, highly optimized protocol for achieving >85% isolated yields.
Mechanistic Causality: The "Why" Behind the Protocol
Standard Grignard additions to nitriles proceed via nucleophilic attack on the cyano carbon, forming an iminomagnesium halide salt[2]. However, this specific substrate presents two distinct chemical barriers that cause standard protocols to fail:
-
The Pyridine "Sink" (Electronic Hurdle): The basic nitrogen of the pyridine ring acts as a kinetic sink. It rapidly coordinates with the magnesium center of the Grignard reagent. If only 1.0 equivalent of the Grignard reagent is used, the reagent is entirely sequestered by the pyridine ring, leaving no active nucleophile for the nitrile addition. Causality-Driven Solution: A minimum of 2.5 equivalents of Grignard reagent must be employed to saturate the pyridine coordination sites and maintain an active excess of the nucleophile.
-
Tetrasubstituted Alpha-Carbon (Steric Hurdle): The nitrile is attached to a fully substituted cyclohexyl ring. Sterically hindered nitriles exhibit significantly reduced reactivity and resist nucleophilic attack at standard ethereal reflux temperatures (e.g., THF at 65°C)[2]. Causality-Driven Solution: The reaction requires severe thermal activation. By utilizing a Toluene/THF co-solvent system, the boiling point is elevated to >100°C, providing the necessary activation energy to drive the C-C bond formation. Alternatively, continuous flow chemistry can be utilized to safely achieve high temperatures and pressures[3].
-
Imine Salt Stability: The initial product of the Grignard addition is an imine salt, which requires a dedicated, often forcing, aqueous acidic work-up to hydrolyze into the desired ketone[4]. Standard mild quenches (like saturated NH₄Cl) will stall at the imine stage.
Logical relationship of competing Grignard reaction pathways in pyridine-containing nitriles.
Quantitative Optimization Data
The following table summarizes the empirical data driving our solvent and stoichiometry choices.
| Solvent System | Temperature (°C) | RMgX (Equivalents) | Time (h) | Conversion to Ketone (%) |
| THF | 65 (Reflux) | 1.2 | 24 | < 5% (Mostly recovered SM) |
| THF | 65 (Reflux) | 2.5 | 24 | 42% |
| Toluene/THF (4:1) | 105 (Reflux) | 2.5 | 12 | > 95% |
| Continuous Flow (THF) | 130 (10 bar) | 2.0 | 0.5 | > 98%[3] |
Self-Validating Experimental Protocol
This protocol describes the batch synthesis of 1-(pyridin-4-yl)cyclohexyl phenyl ketone using phenylmagnesium bromide. Every critical step includes an In-Process Control (IPC) to ensure the system is self-validating.
Phase 1: Substrate Preparation & Coordination
-
Drying: Charge a flame-dried, 3-neck round-bottom flask with 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (1.0 eq, 10 mmol, 1.86 g). Dissolve in anhydrous Toluene (40 mL).
-
Azeotropic Distillation: Distill off ~10 mL of toluene under a nitrogen sweep to azeotropically remove trace water. Cool the solution to 0°C.
-
Validation Checkpoint: Karl Fischer titration of the solution must read <50 ppm water.
-
-
Grignard Addition: Dropwise add Phenylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq, 25 mmol, 8.33 mL) over 15 minutes.
-
Validation Checkpoint: An immediate color change (typically deep yellow/orange) and a slight exotherm should be observed, validating the formation of the pyridine-magnesium complex.
-
Phase 2: Thermal Activation
-
Solvent Exchange/Heating: Equip the flask with a reflux condenser. Slowly heat the reaction mixture to 105°C. As the ether boils off, the internal temperature will rise to the boiling point of the toluene-rich mixture.
-
Reflux: Maintain vigorous reflux for 12 hours.
-
Validation Checkpoint (IPC 1): Pull a 0.1 mL aliquot, quench into 1 mL of 2M HCl, and analyze via LC-MS. The mass of the starting nitrile (m/z 187) should be absent, replaced by the mass of the imine/ketone (m/z 266).
-
Phase 3: Forcing Hydrolysis & Isolation
-
Acidic Quench: Cool the reaction to 0°C. Carefully quench by dropwise addition of 2M aqueous HCl (30 mL).
-
Causality Note: The strong acid is required to protonate the pyridine ring (pulling it into the aqueous layer) and to force the hydrolysis of the highly stable, sterically hindered iminomagnesium salt[4].
-
-
Thermal Hydrolysis: Heat the biphasic quenched mixture to 60°C for 2 hours to ensure complete hydrolysis of the imine to the ketone.
-
Phase Separation & Basification: Separate the layers. Discard the organic layer (contains biphenyl byproducts). Cool the aqueous layer to 0°C and basify to pH 10 using 6M NaOH.
-
Validation Checkpoint: A cloudy suspension will form as the free-base pyridine ketone precipitates from the aqueous phase.
-
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure ketone.
Workflow for the Grignard addition and forcing hydrolysis of sterically hindered nitriles.
References
-
Fiveable. (2025). Grignard reagents - Organic Chemistry II. Retrieved from [Link]
-
Mateos, C., Rincón, J. A., & Villanueva, J. (2013). Efficient and scalable synthesis of ketones via nucleophilic Grignard addition to nitriles using continuous flow chemistry. Tetrahedron Letters, 54(32), 4164-4168. Retrieved from[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your yield, purity, and overall success. The synthesis, a variant of the classic Strecker reaction, involves the three-component condensation of cyclohexanone, 4-aminopyridine, and a cyanide source.[1][2] While straightforward in principle, this reaction requires careful control of conditions to achieve optimal outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Q1: My reaction yield is critically low (<40%). What are the primary causes and how can I improve it?
A1: Low yield is the most common issue and typically points to one of three areas: incomplete imine formation, unfavorable reaction equilibrium, or product loss during workup.
-
Cause 1: Inefficient Iminium Ion Formation: The cornerstone of the Strecker synthesis is the formation of an iminium ion from cyclohexanone and 4-aminopyridine. This is an equilibrium-driven process where water is a byproduct. If water is not effectively removed, the equilibrium will lie towards the starting materials, preventing the reaction from proceeding.[3]
-
Cause 2: Competing Cyanohydrin Formation: The cyanide ion can react directly with the starting ketone (cyclohexanone) to form a cyanohydrin. This parallel reaction consumes both starting material and the cyanide reagent, directly reducing the yield of your desired α-aminonitrile.
-
Solution: Ensure the iminium ion is pre-formed before introducing the cyanide. Allow the ketone and amine to stir together (with a desiccant, as mentioned above) for a period (e.g., 1-2 hours) before slowly adding the cyanide solution. Additionally, maintaining a slightly acidic pH (around 5-6) favors imine formation over cyanohydrin formation.[5]
-
-
Cause 3: Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can leave one component in excess, complicating purification and limiting the yield based on the deficient reagent.
-
Solution: Carefully control the stoichiometry. A slight excess (1.1 to 1.2 equivalents) of the amine (4-aminopyridine) and cyanide source relative to the ketone (cyclohexanone) can help ensure the ketone is fully consumed.
-
-
Cause 4: Product Loss During Extraction/Purification: The product, containing a basic pyridine nitrogen, may have some water solubility, especially if the aqueous phase is acidic.
-
Solution: During aqueous workup, ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent. This neutralizes the pyridine nitrogen, making the product less water-soluble. Use a continuous liquid-liquid extractor for low-yielding reactions to maximize recovery from the aqueous phase.
-
Q2: I am observing a significant, unidentified side product in my NMR/LC-MS. What is it likely to be and how can I prevent it?
A2: The most probable side product, besides the cyanohydrin mentioned above, is the dimer or polymer of the intermediate imine, or products resulting from the hydrolysis of the nitrile group.
-
Cause 1: Imine Self-Condensation: The intermediate imine can potentially react with itself, especially if the cyanide addition is too slow or the concentration of reactants is too high.
-
Solution: Maintain a moderate concentration of reactants. Instead of adding all reagents at once, consider a slow, dropwise addition of the cyanide source to the pre-formed imine solution. This keeps the instantaneous concentration of the reactive iminium ion low, favoring the intermolecular reaction with cyanide over self-condensation.
-
-
Cause 2: Premature Nitrile Hydrolysis: If the workup conditions are too harsh (e.g., prolonged exposure to strong acid or base at high temperatures), the nitrile group can hydrolyze to an amide or even a carboxylic acid.[6]
-
Solution: Use mild conditions for workup and purification. Avoid strong acids; use a saturated sodium bicarbonate or a dilute sodium carbonate solution for neutralization.[7] If performing chromatography, use a neutral matrix like alumina or deactivate silica gel with a small amount of triethylamine in the eluent to prevent on-column degradation.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for this synthesis?
A1: The reaction proceeds via the classic Strecker synthesis mechanism in two main stages.
-
Iminium Ion Formation: The carbonyl oxygen of cyclohexanone is first protonated by a mild acid source (e.g., the hydrochloride salt of the amine or a buffer). This activates the carbonyl carbon for nucleophilic attack by the nitrogen of 4-aminopyridine. A proton exchange and subsequent elimination of a water molecule yield a resonance-stabilized iminium ion.[2][6]
-
Cyanide Addition: The negatively charged cyanide ion (CN⁻) acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and results in the final α-aminonitrile product, 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile.[3]
Reaction Mechanism Diagram
Caption: The two-stage mechanism of the Strecker synthesis.
Q2: What are the pros and cons of different cyanide sources, such as KCN vs. TMSCN?
A2: The choice of cyanide source is critical and depends on your reaction conditions.
| Feature | Potassium Cyanide (KCN) | Trimethylsilyl Cyanide (TMSCN) |
| Pros | Inexpensive and readily available.[5] Works well in aqueous or protic solvents. | Highly soluble in organic solvents. Can be used under anhydrous conditions. Often gives cleaner reactions and higher yields.[4][8] |
| Cons | Highly toxic. Its ionic nature limits its solubility in many organic solvents. Requires careful pH control. | More expensive. Extremely moisture-sensitive (hydrolyzes to release HCN gas). Requires inert atmosphere techniques. |
| Best For | Aqueous or mixed aqueous/organic systems where cost is a primary concern. | Anhydrous, Lewis-acid catalyzed reactions aiming for high purity and yield.[4] |
Q3: Can this reaction be catalyzed? What are the advantages?
A3: Yes. While the reaction can proceed without a catalyst, using a Lewis acid or organocatalyst can significantly improve the reaction rate and yield.[9] Catalysts like zinc iodide (ZnI₂), titanium(IV) isopropoxide, or various palladium complexes can activate the ketone, accelerating the formation of the iminium ion intermediate.[4][8] The primary advantage is achieving higher yields under milder conditions (e.g., lower temperatures or shorter reaction times), which can also help to suppress side reactions.
Q4: How critical is pH control during the reaction and workup?
A4: pH is extremely critical for two reasons.
-
During the Reaction: Mildly acidic conditions (pH 5-6) are optimal for imine formation. If the solution is too acidic, the amine nucleophile (4-aminopyridine) will be fully protonated and non-nucleophilic. If it's too basic, the initial protonation of the ketone's carbonyl group, which activates it for attack, will not occur.[3]
-
During Workup: As mentioned in the troubleshooting section, the aqueous layer should be made basic (pH > 8) before extraction. This ensures the pyridine nitrogen of the product is in its free base form, maximizing its solubility in the organic solvent and minimizing product loss.
Section 3: Optimized Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions. All work involving cyanides must be performed in a certified chemical fume hood by trained personnel with appropriate safety measures in place. An emergency cyanide antidote kit should be available.
Materials:
-
Cyclohexanone (1.0 eq)
-
4-Aminopyridine (1.1 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄) (2.0 eq by weight relative to cyclohexanone)
-
Methanol (solvent)
-
Dichloromethane (DCM, for extraction)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (e.g., 5.0 g, 50.9 mmol) and 4-aminopyridine (5.2 g, 55.9 mmol) in methanol (100 mL).
-
Add anhydrous magnesium sulfate (10 g) to the mixture.
-
Stir the resulting suspension at room temperature for 2 hours to facilitate the formation of the imine and allow for sufficient dehydration.
-
-
Cyanide Addition:
-
In a separate flask, dissolve potassium cyanide (4.0 g, 61.1 mmol) in a minimal amount of water (e.g., 15 mL) and cool the solution in an ice bath. (EXTREME CAUTION: KCN is highly toxic) .
-
Cool the reaction mixture from Step 1 to 0-5°C using an ice bath.
-
Slowly add the cold KCN solution dropwise to the stirring reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 10°C.
-
Once the addition is complete, allow the reaction to stir at room temperature overnight (12-16 hours).
-
-
Workup and Isolation:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).[10]
-
Filter the reaction mixture to remove the magnesium sulfate and rinse the solid with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.
-
To the residue, add dichloromethane (150 mL) and water (100 mL).
-
Carefully adjust the pH of the aqueous layer to ~9 with a saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 75 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 80:20).[10][11] To prevent decomposition on silica, the silica gel can be pre-treated with a 1% solution of triethylamine in the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield the pure product as a crystalline solid.[5]
-
References
-
ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. Available at: [Link]
-
Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]
-
Bielefeld University. (2020). Synthesis of α-keto acids and nitriles by enzyme catalysis. Available at: [Link]
-
PrepChem.com. Preparation of 1-Piperidinocyclohexanecarbonitrile. Available at: [Link]
- Google Patents. (1993). Process for the preparation of aminonitriles.
-
Journal of Molecular Science. Synthesis and characterization of novel heterocyclic compounds. Available at: [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]
-
Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available at: [Link]
-
ACS Publications. (2011). Asymmetric Strecker Reactions. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Available at: [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2019). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available at: [Link]
-
Princeton University. Supporting Information for manuscript. Available at: [Link]
-
ACS Publications. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. Available at: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available at: [Link]
-
Master Organic Chemistry. Strecker Synthesis. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jmolecularsci.com [jmolecularsci.com]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Overcoming Steric Hindrance in 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile Reactions
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique synthetic bottlenecks associated with 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile .
This molecule presents a formidable challenge: the nitrile group is bound to a fully substituted (quaternary) C1 carbon. The bulky cyclohexane ring creates a severe van der Waals blockade, while the pyridine-4-yl ring introduces complex electronic and coordination dynamics. Standard nucleophilic and reducing reagents often fail here due to this extreme steric shielding[1].
Below, we detail the causality behind these failures and provide self-validating, field-proven protocols to bypass them.
Nitrile Hydrolysis: Overcoming the Tetrahedral Bottleneck
Q: I am trying to hydrolyze the nitrile to a primary amide using standard aqueous NaOH at reflux, but I am recovering 100% starting material. Why is this happening, and how can I force the reaction?
The Causality: Standard hydrolysis relies on the attack of the hydroxide ion (OH⁻) on the sp-hybridized nitrile carbon to form a tetrahedral intermediate. In 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile, the axial trajectory required for the Bürgi-Dunitz approach is physically blocked by the cyclohexane chair conformation[2]. The activation energy barrier for OH⁻ attack is insurmountable under standard thermal conditions.
The Solution: Switch from a standard nucleophile to an alpha-effect nucleophile , such as the hydroperoxide anion (HOO⁻), via the Radziszewski reaction. The adjacent lone pairs on the oxygen atoms of HOO⁻ raise the energy of the Highest Occupied Molecular Orbital (HOMO), making it vastly more nucleophilic than OH⁻. Its smaller effective radius allows it to penetrate the steric shield and form a peroxyimidate intermediate, which rapidly collapses into the desired amide[2].
Protocol: Alpha-Effect Hydrolysis (Radziszewski Method)
-
Solvent System: Dissolve 1.0 eq of the nitrile in a 4:1 mixture of Ethanol/DMSO. Rationale: DMSO ensures the highly lipophilic cyclohexane moiety remains fully solvated while maintaining miscibility with aqueous reagents.
-
Reagent Addition: Cool the flask to 0 °C. Add 30% aqueous H₂O₂ (5.0 eq), followed dropwise by 6M NaOH (2.0 eq).
-
Activation: Remove the ice bath and gently warm to 50 °C. Stir for 12–16 hours.
-
Self-Validation Check: Monitor the reaction via IR spectroscopy. The protocol is successful when the sharp C≡N stretch (~2230 cm⁻¹) completely disappears, replaced by a strong C=O stretch (~1670 cm⁻¹) and broad N-H stretches (~3200–3400 cm⁻¹).
Mechanistic pathway showing how alpha-effect nucleophiles overcome steric hindrance in hydrolysis.
Nitrile Reduction: Nucleophilic vs. Electrophilic Hydrides
Q: My reduction attempts using Lithium Aluminum Hydride (LiAlH₄) in THF yield mostly unreacted starting material, with some pyridine ring reduction byproducts. How do I selectively reduce the nitrile to a primary amine?
The Causality: LiAlH₄ is a nucleophilic reducing agent. The active species,[AlH₄]⁻, is a bulky anion that is electrostatically and sterically repelled by the congested quaternary center[3]. Forcing the reaction with higher temperatures only leads to undesired hydride attack on the electron-deficient pyridine ring.
The Solution: Invert the electronic demand by using an electrophilic reducing agent like Alane (AlH₃) or Borane (BH₃)[4]. AlH₃ is a neutral, highly electrophilic species. It first coordinates to the nitrogen lone pair of the nitrile. This coordination pulls the aluminum atom into close proximity, allowing intramolecular hydride transfer that completely bypasses the external steric blockade[3].
Protocol: In Situ Alane (AlH₃) Reduction
-
Alane Generation: In a flame-dried, argon-purged flask, suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C. Slowly add AlCl₃ (1.0 eq) in small portions. Stir for 30 minutes. Causality: The reaction 3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl generates the active electrophilic alane in situ[3].
-
Substrate Addition: Add a solution of the nitrile (1.0 eq) in THF dropwise.
-
Reaction: Warm to room temperature, then heat to a gentle reflux for 4–6 hours.
-
Self-Validation Check: Quench the reaction using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). The formation of a crisp, white granular precipitate of aluminum salts confirms a successful quench. Analyze the supernatant via LC-MS; success is validated by an [M+H]⁺ mass shift from 187.1 (nitrile) to 191.1 (primary amine).
Workflow for troubleshooting the reduction of sterically hindered nitriles.
Nucleophilic Addition: Grignard Frustrations
Q: I am attempting to synthesize a ketone by adding a Grignard reagent (RMgBr) to the nitrile, but the reaction fails. I only see recovered starting material or homocoupled Grignard products. What is the alternative?
The Causality: Grignard reagents are bulky and highly basic. When faced with the extreme steric hindrance of the 1-(Pyridin-4-yl)cyclohexyl system, the Grignard reagent cannot achieve the necessary trajectory for addition. Instead, it acts as a base or undergoes Single Electron Transfer (SET), leading to homocoupling (R-R) rather than addition to the nitrile.
The Solution: Utilize Luche-type activation with anhydrous Cerium(III) chloride (CeCl₃) combined with a smaller, more reactive Organolithium (RLi) reagent. CeCl₃ is highly azaphilic; it strongly coordinates to the nitrile nitrogen, drastically increasing the electrophilicity of the carbon. The smaller RLi nucleophile can then successfully attack the activated nitrile.
Protocol: CeCl₃-Mediated Organolithium Addition
-
Activation: Suspend strictly anhydrous CeCl₃ (1.5 eq) in dry THF and stir at room temperature for 2 hours to ensure uniform suspension. Cool to -78 °C.
-
Nucleophile Addition: Add the Organolithium reagent (1.5 eq) dropwise. Stir for 30 minutes at -78 °C to form the highly reactive organocerium species.
-
Substrate Addition: Add the nitrile (1.0 eq) dropwise. Stir at -78 °C for 1 hour, then slowly allow it to warm to 0 °C.
-
Self-Validation Check: Quench with 1M HCl to hydrolyze the resulting imine salt to the desired ketone. TLC (using a UV lamp to visualize the pyridine ring) should show a new spot with a higher Rf than the highly polar imine intermediate.
Quantitative Data: Reagent System Comparison
The following table summarizes the operational parameters and expected outcomes when applying various reagent systems to 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile.
| Transformation | Reagent System | Steric Tolerance | Chemoselectivity (Pyridine) | Typical Yield | Mechanism of Action |
| Reduction | LiAlH₄ / THF | Very Low | Poor (Risk of ring reduction) | < 15% | Nucleophilic hydride transfer[3] |
| Reduction | AlH₃ (in situ) / THF | High | Excellent | 80–90% | Electrophilic coordination[3] |
| Reduction | BH₃·THF / Reflux | Moderate | Good | 60–75% | Lewis base stabilized reduction[4] |
| Hydrolysis | NaOH / H₂O / Reflux | Very Low | Excellent | < 5% | Standard nucleophilic attack[2] |
| Hydrolysis | H₂O₂ / NaOH / DMSO | High | Excellent (No N-oxide formed if controlled) | 85–95% | Alpha-effect nucleophilic attack[2] |
| Addition | RMgBr / THF | Low | Moderate | < 10% | Direct nucleophilic addition |
| Addition | RLi + CeCl₃ / THF | High | Good | 70–85% | Azaphilic activation + small nucleophile |
References
-
Thieme-Connect - Science of Synthesis: Alkyl- and Cycloalkylamines (Reduction of sterically hindered nitriles by lithium aluminum hydride and alane). URL:[Link][3]
-
BioOne - In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. URL:[Link][4]
Sources
Technical Support Center: Stability and Handling of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile in Acidic Environments
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with 1-(pyridin-4-yl)cyclohexane-1-carbonitrile (CAS: 288379-66-8)[1].
This molecule presents a unique dichotomy in acidic conditions: it possesses a highly basic pyridine ring that rapidly protonates, alongside a sterically hindered nitrile group that stubbornly resists hydrolysis. Understanding the causality behind these competing chemical behaviors is essential for optimizing your extraction workflows, deprotection steps, and analytical troubleshooting.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my compound completely disappear into the aqueous phase during a standard acidic workup (e.g., 1M HCl)? Expert Insight & Causality: The disappearance of your product is not due to degradation, but rather a rapid phase-partitioning event. The pyridine nitrogen is highly basic (pKa ~5.2). When exposed to aqueous acid (pH < 5), it is immediately protonated to form a pyridinium cation. This ionic species is highly polar and partitions almost exclusively into the aqueous layer, leaving your organic layer devoid of the product. To recover the compound, you must reverse this protonation by basifying the aqueous phase (pH > 8) prior to organic extraction.
Q2: I need to perform an acid-catalyzed deprotection (e.g., Boc removal using TFA) on another part of my molecule. Will the nitrile group on the cyclohexane ring survive? Expert Insight & Causality: Yes, under mild to moderate acidic conditions (e.g., TFA at room temperature, or 1M HCl), the nitrile group is exceptionally stable. The nitrile is attached to a quaternary carbon (C1 of the cyclohexane ring). This bulky cyclohexane ring creates severe steric hindrance, physically blocking the nucleophilic attack of water required for hydration. The2 typically requires extreme forcing conditions[2].
Q3: During a high-temperature reaction in strong acid, my LC-MS shows a new major peak at +18 Da (M+18). What is this byproduct? Expert Insight & Causality: The +18 Da mass shift corresponds to the partial hydration of the nitrile to a primary amide (1-(pyridin-4-yl)cyclohexane-1-carboxamide). While sterically hindered, prolonged exposure to strong acids (like concentrated H₂SO₄) combined with high heat provides enough activation energy to overcome the steric barrier. This forms an imidic acid intermediate that rapidly tautomerizes to the amide. Further 3 (+19 Da total mass shift, loss of NH₃) is extremely slow and rarely observed without extended refluxing[3].
Part 2: Quantitative Stability & Partitioning Data
To facilitate rapid decision-making during assay development, the following table summarizes the structural state and phase partitioning of 1-(pyridin-4-yl)cyclohexane-1-carbonitrile across various pH environments.
| pH Condition | Reagent Example | Temp | Pyridine State | Nitrile State | Primary Phase Partition |
| Strongly Acidic (pH < 1) | Conc. H₂SO₄ | >80°C | Protonated (Cation) | Hydrolyzing to Amide | Aqueous |
| Acidic (pH 1-3) | 1M HCl | 25°C | Protonated (Cation) | Stable | Aqueous |
| Mildly Acidic (pH 4-6) | 10% Citric Acid | 25°C | Partially Protonated | Stable | Mixed (Aq/Org Emulsion) |
| Basic (pH > 8) | Sat. NaHCO₃ | 25°C | Neutral (Free Base) | Stable | Organic |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Controlled Acidic Extraction and Recovery
Objective: To isolate 1-(pyridin-4-yl)cyclohexane-1-carbonitrile from non-basic organic impurities using a pH-swing methodology. Self-Validating Mechanism: This protocol utilizes built-in visual and analytical checkpoints to confirm the successful transfer of the target molecule between phases, ensuring no product is prematurely discarded.
-
Initial Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acidic Partitioning: Add an equal volume of 1M HCl (aq) and agitate vigorously in a separatory funnel.
-
Phase Separation & Validation: Allow the layers to separate.
-
Validation Check: Spot the organic phase on a TLC plate. The target compound (highly UV active) should be completely absent, confirming total migration to the aqueous layer.
-
-
Impurity Removal: Discard the organic phase (containing neutral/acidic impurities) and retain the aqueous phase (containing the target pyridinium salt).
-
Basification: Cool the aqueous phase in an ice bath to 0–5°C. Slowly add 2M NaOH (aq) dropwise until the pH reaches 8–9.
-
Validation Check: The clear aqueous solution will become visibly cloudy or form an emulsion as the neutral free base precipitates out of the aqueous matrix.
-
-
Final Recovery: Extract the basified aqueous phase three times with Dichloromethane (DCM). Combine the DCM layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.
Protocol 2: Forced Degradation (Hydrolysis) for Analytical Reference
Objective: To intentionally synthesize the +18 Da amide byproduct for use as an HPLC/LC-MS reference standard.
-
Reaction Setup: In a round-bottom flask, suspend 100 mg of 1-(pyridin-4-yl)cyclohexane-1-carbonitrile in 2 mL of concentrated H₂SO₄.
-
Thermal Activation: Heat the mixture to 90°C and stir continuously for 4–6 hours to overcome the steric hindrance of the cyclohexane ring.
-
Quenching: Cool the reaction to room temperature and carefully pour it over 10 g of crushed ice to halt the reaction.
-
Neutralization: Slowly add concentrated NH₄OH dropwise until the solution reaches pH ~8.
-
Extraction: Extract the resulting amide with Ethyl Acetate (3 x 10 mL). Dry over Na₂SO₄ and concentrate to yield the amide reference standard.
Part 4: Workflow & Mechanistic Visualizations
Workflow for the acid-base extraction of 1-(pyridin-4-yl)cyclohexane-1-carbonitrile.
Reaction pathway showing protonation and sterically hindered hydrolysis in acidic conditions.
References
Sources
Troubleshooting low conversion rates of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile hydrolysis
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the hydrolysis of highly substituted, sterically hindered nitriles.
The molecule —1-(Pyridin-4-yl)cyclohexane-1-carbonitrile —presents a "perfect storm" of synthetic resistance. It features a nitrile group attached to a fully substituted (quaternary) carbon embedded within a bulky cyclohexane ring, flanked by an electron-withdrawing and basic pyridine moiety. Standard hydrolysis protocols will almost certainly fail or stall.
This guide provides field-proven, mechanistically grounded solutions to overcome these specific chemical bottlenecks.
Part 1: Diagnostic Dashboard
Before altering your protocol, you must identify where your reaction is failing. Use the diagnostic workflow below to map your LC-MS or NMR results to the correct troubleshooting path.
Diagnostic workflow for identifying and resolving nitrile hydrolysis bottlenecks.
Part 2: Deep-Dive FAQs (The "Why" and "How")
Q1: Why does standard acid/base reflux fail to hydrolyze this specific nitrile?
The Causality: Standard basic hydrolysis (e.g., NaOH in EtOH at 80°C) relies on the hydroxide ion attacking the nitrile carbon[1]. However, the cyclohexane ring in its chair conformation places axial hydrogens that physically block the Bürgi-Dunitz trajectory required for nucleophilic attack. Conversely, in acidic conditions (e.g., 6M HCl), the pyridine nitrogen (pKa ~5.2) protonates instantly. The resulting pyridinium cation creates a localized positive electrostatic field. When a hydronium ion (H₃O⁺) attempts to activate the adjacent nitrile, it is violently repelled by this positive charge, drastically increasing the activation energy barrier.
Q2: My reaction stalls completely at the amide intermediate. How do I force it to the carboxylic acid?
The Causality: It is a well-documented phenomenon that sterically hindered nitriles often stall at the primary amide stage[2]. Hydrolyzing an amide requires the formation of a tetrahedral intermediate. For 1-(pyridin-4-yl)cyclohexane-1-carboxamide, forcing a bulky hydroxide and a water molecule onto the already crowded quaternary carbon causes severe 1,3-diaxial steric clashes. The thermodynamic penalty is simply too high for standard reflux conditions. The Solution: You must bypass the tetrahedral intermediate entirely. This is achieved via Nitrosation (See Protocol B). By reacting the primary amide with nitrosonium (NO⁺), you form a diazonium intermediate that rapidly expels nitrogen gas (N₂). The entropic driving force of N₂ gas evolution thermodynamically pulls the reaction forward to the carboxylic acid without requiring a bulky transition state.
Q3: What role does the pyridine ring play in product isolation?
The Causality: The final product is a zwitterion. It contains a basic pyridine ring and an acidic carboxylic acid. If you attempt a standard aqueous extraction at highly acidic or highly basic pH, the molecule will remain charged and highly water-soluble, leading to near-zero isolated yields. You must isolate the product by precipitating it at its exact isoelectric point (pI), which is approximately pH 4.8.
Part 3: Quantitative Conversion Data
The table below summarizes the expected conversion rates based on empirical data from hindered nitrile systems.
| Method | Reagents / Conditions | Conversion to Amide (%) | Conversion to Acid (%) | Primary Bottleneck |
| Standard Basic | NaOH (aq), EtOH, 80°C, 24h | < 10% | 0% | Severe steric shielding |
| Standard Acidic | 6M HCl, Reflux, 24h | ~ 15% | < 5% | Pyridinium electrostatic repulsion |
| High-Temp Glycol | KOH, Ethylene Glycol, 180°C, 48h | 100% | > 85% | Extreme heat may cause degradation |
| Catalytic Hydration | Ru-Pincer Cat., tBuOH, RT, 24h | > 95% | 0% | Reaction strictly stops at amide |
| Nitrosation Bypass | NaNO₂, HCl (aq), 0°C to RT, 12h | N/A (Starts from Amide) | > 90% | Toxic gas evolution (NOx) |
Part 4: Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) so you can verify success at every step.
Protocol A: High-Temperature Glycol-Base Hydrolysis (Direct to Acid)
This brute-force method uses extreme thermal energy to overcome the steric activation barrier.
-
Dissolution: In a heavy-walled pressure flask, suspend 1-(pyridin-4-yl)cyclohexane-1-carbonitrile (1.0 eq) in anhydrous ethylene glycol (10 volumes).
-
IPC Validation: The suspension should become a clear solution upon slight warming, confirming complete solvation.
-
-
Base Addition: Add freshly ground KOH pellets (10.0 eq). The massive excess is required to drive the equilibrium.
-
Thermal Activation: Seal the flask and heat to 180°C behind a blast shield for 48 hours.
-
IPC Validation: Pull a 10 µL aliquot, dilute in MeOH, and run LC-MS. You must observe the disappearance of the nitrile mass (m/z 187 [M+H]⁺) and the appearance of the acid mass (m/z 206 [M+H]⁺).
-
-
Isoelectric Precipitation (Workup): Cool the mixture to room temperature and dilute with 30 volumes of crushed ice/water. Insert a calibrated pH meter. Slowly add 6M HCl dropwise until the pH reaches exactly 4.8 .
-
IPC Validation: At pH 4.8, the zwitterionic product will suddenly crash out as a dense white precipitate. If the solution remains clear, you have overshot the pI; adjust back with dilute NaOH.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.
Protocol B: The Two-Step "Bypass" (Hydration followed by Nitrosation)
If high temperatures degrade your specific substrate analogs, use this milder, two-step thermodynamic bypass.
Mechanistic pathways comparing direct hydrolysis vs. the two-step nitrosation bypass.
Step 1: Catalytic Hydration to Amide
-
Reaction: Dissolve the nitrile in tert-butanol. Add 1-3 mol% of a metal-ligand cooperative Ruthenium pincer catalyst[3] or a Platinum-based Parkins catalyst[4]. Stir at room temperature for 24 hours.
-
Validation: Run FTIR spectroscopy on a dried aliquot. IPC Validation: The sharp -CN stretch at ~2230 cm⁻¹ must completely vanish, replaced by a broad, strong amide carbonyl stretch at ~1650 cm⁻¹.
Step 2: Nitrosation of the Amide
-
Activation: Dissolve the isolated amide intermediate in a mixture of glacial acetic acid and 6M HCl (1:1 ratio) at 0°C.
-
Diazotization: Slowly add a saturated aqueous solution of Sodium Nitrite (NaNO₂, 3.0 eq) dropwise over 30 minutes.
-
IPC Validation: You must visually confirm vigorous bubbling in the reaction flask. This is the N₂ gas evolving, which provides the thermodynamic proof that the diazonium intermediate is successfully collapsing into the target carboxylic acid.
-
-
Workup: Allow to warm to room temperature and stir for 12 hours. Adjust pH to 4.8 to precipitate the final 1-(pyridin-4-yl)cyclohexane-1-carboxylic acid.
References
-
Hydrolysis of Nitriles - Organic Synthesis. Organic-Synthesis.com.1
-
Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. Chemical Communications (RSC Publishing). 3
-
Difficult hydrolysis of an hindered ester - ECHEMI. Echemi Community Forums. 2
-
Development of a Unified Strategy to the C18-, C19-, and C20-Diterpenoid Alkaloids. eScholarship (University of California). 4
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The structural elucidation and purity assessment of a molecule not only confirm its identity but also provide critical insights into its potential stability and impurity profile. This guide offers an in-depth comparison of analytical techniques for the characterization of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. Our focus will be on predicting and interpreting its Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern and contextualizing this data alongside other key analytical methods.
The Central Role of Analytical Chemistry in Drug Development
The journey from a promising lead compound to a viable drug candidate is paved with extensive analytical testing.[1][2] Regulatory bodies such as the FDA and EMA mandate stringent characterization to ensure the safety and efficacy of new therapeutics.[1] A multitude of analytical techniques are employed to build a comprehensive profile of a new chemical entity, each providing a unique piece of the structural puzzle.[3] This guide will utilize 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile as a case study to illustrate a multi-faceted analytical approach.
Gas Chromatography-Mass Spectrometry (GC-MS): A Predictive Elucidation of Fragmentation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering both chromatographic separation and structural information from mass spectrometry.[1][3] While an experimental spectrum for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile is not publicly available, we can predict its fragmentation pattern based on established principles of mass spectrometry for its constituent chemical moieties.[4]
Upon electron ionization, the molecule (Molecular Weight: 186.25 g/mol ) will form a molecular ion (M⁺˙) at m/z 186. This molecular ion is expected to be of moderate abundance due to the presence of the relatively stable pyridine ring. The subsequent fragmentation is likely to follow several key pathways:
-
Formation of the Pyridiniumyl Cation: A prominent fragmentation pathway for pyridine-containing compounds involves the formation of the stable pyridinium ion.[5][6] For 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile, cleavage of the bond between the cyclohexane ring and the pyridine ring would result in a fragment corresponding to the pyridine ring, likely observed at m/z 78 .
-
Loss of HCN (Hydrogen Cyanide): The presence of a nitrile group often leads to the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da). This would result in a fragment ion at m/z 159 (186 - 27).
-
Fragmentation of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation through various ring-opening and cleavage pathways. Common losses include the elimination of ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da), leading to fragment ions at m/z 158 or m/z 144 , respectively.
-
Alpha-Cleavage: Cleavage of the bond alpha to the nitrile group is a common fragmentation pathway for nitriles. This could lead to the loss of the cyclohexyl radical, resulting in a pyridinylcarbonitrile cation.
A proposed fragmentation pathway is visualized below:
Caption: Predicted GC-MS fragmentation pathway of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile.
Predicted Key Fragment Ions
| m/z | Proposed Fragment Structure | Significance |
| 186 | [C₁₂H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 159 | [C₁₁H₁₃N]⁺˙ | Loss of HCN |
| 158 | [C₁₀H₁₀N₂]⁺˙ | Loss of ethene from cyclohexane ring |
| 144 | [C₉H₈N₂]⁺˙ | Loss of propene from cyclohexane ring |
| 78 | [C₅H₄N]⁺ | Pyridiniumyl cation |
Experimental Protocol: GC-MS Analysis
A robust GC-MS method is crucial for obtaining reliable data.[7]
Caption: A typical workflow for the GC-MS analysis of a small molecule.
A Comparative Look at Complementary Analytical Techniques
While GC-MS provides valuable structural information, a comprehensive characterization relies on the integration of data from multiple analytical techniques.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
-
¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. We would expect to see distinct signals for the protons on the pyridine ring and the cyclohexane ring.
-
¹³C NMR: Would indicate the number of different types of carbon atoms in the molecule. The carbon of the nitrile group would have a characteristic chemical shift.
| Technique | Information Provided | Hypothetical Data for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile |
| ¹H NMR | Proton environment, connectivity | Signals in the aromatic region for pyridine protons; multiple signals in the aliphatic region for cyclohexane protons. |
| ¹³C NMR | Carbon skeleton | Aromatic carbons of the pyridine ring; aliphatic carbons of the cyclohexane ring; a downfield signal for the nitrile carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | ~2250 - 2210 (sharp, medium intensity) |
| C=N, C=C (Pyridine ring) | ~1600 - 1450 |
| C-H (sp³ - cyclohexane) | ~2950 - 2850 |
| C-H (sp² - pyridine) | ~3100 - 3000 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[1] It separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.
-
Purity Assessment: A reversed-phase HPLC method with UV detection would be ideal for determining the purity of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile and quantifying any impurities.
-
Method Development: Key parameters to optimize would include the choice of column, mobile phase composition (e.g., acetonitrile/water gradient), and detection wavelength (based on the UV absorbance of the pyridine ring).
Integrated Analytical Workflow for Comprehensive Characterization
A robust characterization of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile necessitates a multi-technique approach.
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. globaljournals.org [globaljournals.org]
- 8. ijrar.org [ijrar.org]
- 9. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
Analytical Validation and FTIR Characteristic Peaks of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile: A Comparative Guide
For drug development professionals and analytical chemists, confirming the structural integrity of synthetic intermediates is a critical quality control step. 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (CAS: 288379-66-8) is a highly valuable building block, featuring a unique combination of a heteroaromatic pyridine ring, a sterically bulky cyclohexane backbone, and a reactive nitrile group.
This guide provides an objective, in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopic profile of this compound. By contrasting it with structural analogs and evaluating different sampling methodologies, we establish a self-validating framework for robust structural confirmation.
Theoretical FTIR Peak Assignments & Mechanistic Causality
To accurately interpret the FTIR spectrum of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile, we must deconstruct the molecule into its three primary functional domains. The vibrational spectrum acts as a unique physical fingerprint, dictated by the mass of the atoms and the strength of the chemical bonds[1].
The Nitrile Domain (-C≡N)
The nitrile group is attached to the C1 position of the cyclohexane ring. Because this C1 carbon is sp3 hybridized, the nitrile group is electronically isolated from the π -system of the pyridine ring.
-
Causality: Conjugated nitriles typically absorb at lower frequencies (2230–2210 cm⁻¹) due to the delocalization of π electrons weakening the C≡N bond. Because the nitrile in this compound is aliphatic (non-conjugated), the bond retains its full triple-bond character, shifting the absorption to a higher frequency[2].
The Pyridine Domain
The 4-substituted pyridine ring introduces highly diagnostic aromatic stretching and bending modes.
-
Causality: The electronegative nitrogen atom within the aromatic ring creates a strong dipole moment. Consequently, the C=C and C=N stretching vibrations (typically around 1590–1600 cm⁻¹) exhibit significantly higher infrared intensity compared to the C=C stretches of a standard, non-heteroaromatic phenyl ring[1]. Furthermore, the out-of-plane (OOP) C-H bending of the two adjacent hydrogen atoms on the 4-substituted ring produces a sharp, distinct peak.
The Cyclohexane Domain
The saturated six-membered ring dominates the high-frequency C-H stretching region.
-
Causality: The abundance of methylene (-CH₂-) groups results in strong asymmetric and symmetric aliphatic C-H stretches just below 3000 cm⁻¹, clearly separated from the weaker aromatic C-H stretches above 3000 cm⁻¹[2].
Table 1: Characteristic FTIR Peaks of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
| Functional Group / Mode | Expected Wavenumber (cm⁻¹) | Intensity | Diagnostic Significance |
| Aliphatic C-H Stretch | ~2930 (asym), ~2850 (sym) | Strong | Confirms the intact cyclohexane backbone. |
| Nitrile (-C≡N) Stretch | ~2230 - 2240 | Medium, Sharp | Confirms the aliphatic nitrile (lack of conjugation). |
| Pyridine C=C / C=N Stretch | ~1590 - 1600 | Medium-Strong | Indicates the presence of the heteroaromatic ring. |
| Methylene (-CH₂-) Scissoring | ~1450 | Medium | Secondary confirmation of the cyclohexane ring. |
| Pyridine OOP C-H Bend | ~800 - 820 | Strong, Sharp | Critical: Confirms para-like (4-position) substitution on the pyridine ring. |
Structural Mapping Visualization
Figure 1: Mapping functional domains of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile to FTIR spectral regions.
Comparative Analysis: Pyridine vs. Phenyl Analogs
When sourcing or synthesizing this compound, cross-contamination or misidentification with the structurally similar 1-Phenylcyclohexane-1-carbonitrile is a common risk. FTIR is highly effective at differentiating these two analogs based on their aromatic out-of-plane (OOP) bending modes.
Table 2: FTIR Differentiation of Structural Analogs
| Spectroscopic Feature | 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile | 1-Phenylcyclohexane-1-carbonitrile |
| Aromatic Ring Type | 4-Substituted Pyridine | Monosubstituted Benzene |
| Aromatic OOP C-H Bending | Single strong band at ~800 - 820 cm⁻¹ (2 adjacent hydrogens) | Two strong bands at ~750 cm⁻¹ and ~700 cm⁻¹ (5 adjacent hydrogens) |
| Ring Stretching Intensity | Stronger (due to C-N dipole) | Weaker (purely C-C symmetry) |
Expert Insight: If your spectrum exhibits strong bands at 750 cm⁻¹ and 700 cm⁻¹, the sample is likely the phenyl analog. The presence of the pyridine nitrogen fundamentally alters the symmetry and dipole of the ring, making the ~800 cm⁻¹ peak the definitive marker for the target compound[1].
Experimental Methodologies: ATR vs. Transmission (KBr)
Choosing the correct sampling technique is vital for reproducible data. We compare Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission methods.
-
ATR-FTIR: Preferred for rapid, non-destructive testing. Causality: ATR relies on an evanescent wave penetrating the sample. Because penetration depth is directly proportional to wavelength, peaks at lower wavenumbers (e.g., the 800 cm⁻¹ pyridine bend) will appear artificially more intense compared to high-wavenumber peaks (e.g., 2930 cm⁻¹ C-H stretch) unless an ATR-correction algorithm is applied.
-
KBr Transmission: Preferred for absolute relative intensity matching with historical library spectra. Causality: KBr is completely IR transparent, meaning peak intensities represent true absorptivity. However, KBr is hygroscopic; poor preparation introduces a broad O-H stretch at ~3400 cm⁻¹, which can mask trace impurities.
Self-Validating ATR-FTIR Protocol
To ensure absolute trustworthiness, the following protocol incorporates built-in validation checks to prevent false readings from atmospheric interference or crystal contamination.
-
System Calibration: Run a daily polystyrene film standard. Verify the sharp aromatic C-H stretching peak at precisely 1601 cm⁻¹ .
-
Crystal Cleaning: Wipe the diamond/ZnSe ATR crystal with HPLC-grade isopropanol. Allow to dry completely.
-
Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the baseline is flat and free of residual organic peaks.
-
Sample Application: Place 2–5 mg of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~70-80% gauge pressure).
-
Spectral Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Atmospheric Compensation: Apply software algorithms to subtract ambient H₂O vapor (sharp rotational bands at 3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) and CO₂ (2350 cm⁻¹). Validation Check: Ensure the CO₂ subtraction does not artificially distort the adjacent nitrile peak at ~2240 cm⁻¹.
Figure 2: Self-validating workflow for ATR-FTIR spectral acquisition.
Sources
Comprehensive Comparison Guide: UV-Vis Absorption Maxima of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile and Structural Analogs
1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (CAS 288379-66-8) is a highly specialized heterocyclic building block frequently utilized in drug discovery and the synthesis of complex active pharmaceutical ingredients (APIs). When establishing analytical specifications for such intermediates, determining the exact UV-Vis absorption maximum ( λmax ) is critical for High-Performance Liquid Chromatography (HPLC) method development and purity quantification.
Because highly specific building blocks often lack isolated, open-access spectroscopic monographs, Application Scientists must rely on rigorous chromophore analysis and comparative spectroscopy against well-characterized structural analogs to establish reliable analytical baselines.
Part 1: Chromophore Analysis & Mechanistic Causality
To accurately predict and validate the UV-Vis absorption profile of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile, we must dissect its molecular architecture. The molecule consists of a pyridine ring substituted at the 4-position by a cyclohexane ring bearing a nitrile (-C≡N) group.
The Causality of the sp3 Carbon Node: The most critical structural feature is that the nitrile group is attached to the C1 carbon of the cyclohexane ring, which is an sp3 -hybridized carbon. This sp3 center acts as an insulating node, completely breaking the π -conjugation between the electron-withdrawing nitrile group and the aromatic pyridine ring.
Consequently, the nitrile group does not participate in the extended π→π∗ transitions of the pyridine chromophore. Spectroscopically, the bulky 1-cyanocyclohexyl group exerts only a mild inductive and steric effect, making the compound behave almost identically to sterically hindered 4-alkylpyridines (such as 4-tert-butylpyridine or 4-methylpyridine). It will not exhibit the significant bathochromic shift (red shift) seen in fully conjugated systems like 4-cyanopyridine.
Part 2: Comparative UV-Vis Absorption Data
The table below objectively compares the structural analogs to establish the expected λmax for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile based on empirical data from authoritative sources.
| Compound | Conjugation Status | Primary Chromophore | Reported/Expected λmax (nm) | Primary Electronic Transition |
| 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile | Non-conjugated nitrile | 4-Alkylpyridine | ~254 - 256 nm (Expected) | π→π∗ |
| 4-tert-Butylpyridine | Non-conjugated alkyl | 4-Alkylpyridine | 255 nm[1] | π→π∗ |
| 4-Methylpyridine | Non-conjugated alkyl | 4-Alkylpyridine | 254 nm[2] | π→π∗ |
| 4-Cyanopyridine | Conjugated nitrile | Extended π -system | 278 nm[3] | Extended π→π∗ |
Conclusion: The target compound will exhibit a strong absorption band centered around 254–256 nm, characteristic of the isolated pyridine π→π∗ transition, rather than the red-shifted 278 nm band of a conjugated 4-cyanopyridine.
Part 3: Self-Validating Experimental Protocol for UV-Vis Determination
To empirically verify the λmax of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile for analytical workflows, the following self-validating protocol must be executed. This method ensures that the recorded spectra are free from solvent interference and concentration-dependent artifacts (such as excimer formation).
Step 1: Solvent Selection & Blanking
-
Action: Select spectroscopic-grade Ethanol (EtOH) or Methanol (MeOH).
-
Causality: These polar protic solvents have a UV cutoff below 210 nm, ensuring complete optical transparency in the critical 250–260 nm observation window.
-
Validation: Perform a baseline scan using pure solvent in matched quartz cuvettes (1 cm path length) to zero the instrument and eliminate background noise.
Step 2: Stock Solution Preparation
-
Action: Prepare a 1.0×10−4 M solution of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile in the chosen solvent.
-
Causality: The molar extinction coefficient ( ϵ ) for the pyridine π→π∗ transition is typically between 2,000 and 3,000 L·mol⁻¹·cm⁻¹. According to the Beer-Lambert Law ( A=ϵ⋅c⋅l ), this concentration yields an expected absorbance of 0.2 to 0.3. This falls perfectly within the optimal linear dynamic range of standard photomultiplier tube (PMT) detectors (0.1–1.0 Absorbance Units), preventing detector saturation.
Step 3: Spectral Acquisition
-
Action: Scan the sample from 200 nm to 400 nm at a scan rate of 1 nm/s with a slit width of 1 nm.
-
Causality: This broad window captures both the primary π→π∗ transition (~255 nm) and any weaker n→π∗ transitions that may appear as a shoulder near 270 nm.
Step 4: Beer-Lambert Linearity Validation (The Self-Validating Step)
-
Action: Perform serial dilutions to create 5.0×10−5 M and 2.5×10−5 M solutions. Record their spectra.
-
Causality: Plot the Absorbance at λmax against concentration. A perfectly linear plot passing through the origin validates that the molecule exists as a monomer in solution and that the λmax is an intrinsic molecular property, unaffected by intermolecular aggregation.
Part 4: Workflow Visualization
Workflow for the self-validating UV-Vis absorption measurement of pyridine derivatives.
References
-
Title: Harnessing Cu2O-Doped 4-tert-Butylpyridine in Spiro-OMeTAD: Study on Improved Performance and Longevity of Perovskite Solar Cells Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Pyridine, 4-methyl- (UV/Visible spectrum) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
-
Title: A new compound from the alkaline hydrolysis of 1-(4-pyridyl)pyridinium chloride Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]
Sources
Validating assay purity for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
An In-Depth Comparative Guide to Validating the Assay Purity of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
This guide provides an in-depth comparison of state-of-the-art analytical methodologies for the purity determination of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile. Moving beyond simple procedural lists, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative standards to ensure scientific integrity.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination is a significant risk. An impurity may co-elute with the main peak in a chromatographic separation, be non-responsive to a specific detector, or be indistinguishable from the main component under a single analytical condition. The principle of orthogonal validation—using multiple, distinct analytical methods whose potential failure modes are different—is therefore paramount. This approach creates a self-validating system where the confidence in a purity value is substantially elevated when concordant results are obtained from techniques based on different physicochemical principles (e.g., polarity, volatility, and molecular structure).
Comparison of Key Analytical Techniques
A strategic combination of chromatographic and spectroscopic techniques is essential. The following table compares the primary methods for a comprehensive evaluation of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile.
| Technique | Principle of Separation/Detection | Primary Use Case | Quantitative Capability | Strengths | Limitations |
| RP-HPLC (UV/PDA) | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | Primary Purity Assay ; Impurity profiling. | Excellent (Area % and external standard). | High resolution, sensitivity, and specificity for a wide range of impurities.[1] | Co-elution is possible; requires chromophoric analytes. |
| Gas Chromatography (GC-MS) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility. | Analysis of volatile impurities (e.g., residual solvents) and thermally stable related substances. | Excellent (with FID or MS). | Superior separation of volatile compounds; MS provides structural information.[2][3] | Potential for thermal degradation of the analyte; non-volatile impurities are not detected. |
| ¹H and ¹³C NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei in a strong magnetic field. | Structural Elucidation and confirmation of identity. | Good (qNMR with internal standard).[4] | Provides unambiguous structural information; can detect non-chromophoric impurities.[5][6] | Relatively low sensitivity compared to chromatographic methods.[7] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular Weight Confirmation ; Impurity identification when coupled with LC/GC.[8] | Limited as a standalone quantitative tool; excellent when coupled with chromatography. | High sensitivity and provides molecular weight and fragmentation data for structural insights.[5] | Isomeric compounds may not be differentiated without chromatography. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations, identifying functional groups. | Rapid Identity Confirmation . | Primarily qualitative. | Fast, non-destructive, and excellent for confirming the presence of key functional groups (e.g., -C≡N, pyridine ring).[9][10] | Not suitable for quantifying impurities; provides limited structural detail. |
I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
For non-volatile organic molecules like 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely accepted technique for quantitative purity assessment.[1][8] A well-developed method can separate the main compound from synthesis precursors, by-products, and degradation products.
Causality Behind Method Development Choices
The development of a robust HPLC method is a systematic process governed by the physicochemical properties of the analyte.
-
Column Selection: A C18 (octadecylsilane) stationary phase is the logical starting point. Its non-polar nature provides effective retention for the aromatic pyridine ring and the cyclohexane moiety. The basicity of the pyridine nitrogen can lead to peak tailing due to interaction with acidic residual silanols on the silica backbone.[11] Therefore, a modern, end-capped, high-purity silica-based C18 column is crucial for obtaining sharp, symmetrical peaks.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is recommended. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted effectively within a reasonable runtime.[1] The use of a weak acid, such as 0.1% formic acid or trifluoroacetic acid, in the mobile phase is critical. It protonates the pyridine nitrogen, improving peak shape, and suppresses the ionization of residual silanols, further minimizing tailing.[11]
-
Detector Selection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte at its maximum absorption wavelength (λmax) but also acquires UV spectra across a range (e.g., 200-400 nm). This is a self-validating feature: peak purity can be assessed by comparing spectra across the peak. If the spectra are consistent, the peak is likely pure. If not, a co-eluting impurity is present.[1][12]
Experimental Protocol: RP-HPLC Purity Assay
This protocol is designed to be a robust starting point and must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm, with spectral data collected from 200-400 nm.
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Stock Solution: Accurately weigh ~25 mg of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare the test sample in the same manner to achieve a nominal concentration of 0.5 mg/mL.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection to protect the column and instrument.
-
-
Data Analysis and Purity Calculation:
-
The purity is determined by the area percent method. The system suitability must be confirmed before sample analysis, as per USP <621> guidelines.[16][17]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
All impurities greater than the reporting threshold (e.g., 0.05%) should be reported.
-
Self-Validation and Trustworthiness
The protocol's trustworthiness is ensured by adhering to the ICH Q2(R1) validation parameters, which demonstrate the method's suitability for its intended purpose.[15][18]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Main peak is resolved from all other peaks (Resolution > 2.0). Peak purity index (from PDA) is > 0.999. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at multiple levels. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate). | System suitability parameters remain within limits; purity results are not significantly affected. |
II. Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Approach
GC-MS is an invaluable orthogonal technique, particularly for identifying and quantifying volatile or semi-volatile impurities that might be missed by HPLC.[11][19] This includes residual solvents from the synthesis or potential by-products that are thermally stable.
Causality Behind Method Development Choices
-
Injector and Column Selection: A split/splitless injector is standard. A mid-polarity capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is a versatile choice that can separate a wide range of organic compounds.[2]
-
Temperature Program: A temperature gradient is essential to first elute highly volatile compounds (like solvents) at a low temperature, followed by a ramp to a higher temperature to elute the main analyte and any less volatile impurities.
-
Mass Spectrometer Detector: The MS detector provides two crucial pieces of information: the retention time (for quantitation) and the mass spectrum (for identification). The mass spectrum, a fingerprint of the molecule's fragmentation pattern, can be compared against libraries (e.g., NIST) for tentative identification of unknown impurities.[2][8] For nitrile-containing compounds, one must be aware of characteristic fragmentation patterns.[20]
Experimental Protocol: GC-MS Impurity Profile
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1 (adjust as needed for sensitivity).
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
MS Scan Range: 40-500 amu.
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (high purity).
-
Sample Solution: Prepare a ~1 mg/mL solution of the test article in the chosen solvent.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate purity based on area percent, similar to HPLC.
-
Examine the mass spectrum of each impurity peak and compare it with spectral libraries to propose an identity.
-
III. Spectroscopic Confirmation: NMR, MS, and FTIR
While chromatography provides quantitative purity data, spectroscopy provides the definitive proof of structure and identity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are non-negotiable for confirming the chemical structure of the main component.[4][5] The chemical shifts, integration values, and coupling patterns of the protons in the ¹H spectrum, along with the number and shifts of the carbons in the ¹³C spectrum, must be consistent with the proposed structure of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile. Furthermore, the absence of significant unexplained signals provides strong evidence of high purity. For absolute quantification, Quantitative NMR (qNMR) can be performed using a certified internal standard.
-
Mass Spectrometry (MS): Direct infusion MS can quickly confirm the molecular weight of the compound. The observation of the correct molecular ion peak (or [M+H]⁺ in ESI mode) is a critical identity check. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps to confirm the elemental composition.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This rapid technique is used to verify the presence of key functional groups. For 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile, one would expect to see characteristic absorption bands for the C≡N (nitrile) stretch (approx. 2220-2260 cm⁻¹) and bands associated with the aromatic pyridine ring (approx. 1600-1450 cm⁻¹).[9]
Conclusion
Validating the assay purity of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile is a comprehensive process that cannot be satisfied by a single measurement. A robust and trustworthy assessment is achieved by integrating the high-resolution quantitative power of a validated RP-HPLC method with orthogonal checks from GC-MS and definitive structural confirmation from a suite of spectroscopic techniques (NMR, MS, and FTIR). This multi-faceted, evidence-based approach ensures that the material meets the high standards required for research and drug development, providing a solid foundation for the science that follows.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. [Link]
-
Element Lab Solutions. HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Spectroscopy Online. (2020). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
-
Whitman College. GCMS Section 6.17 - Fragmentation of Nitriles. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
IntechOpen. (2025). Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
ResearchGate. (2020). (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. [Link]
-
University of Toronto. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... [Link]
-
Sabinet African Journals. Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
PrepChem.com. A. Preparation of 1-Piperidinocyclohexanecarbonitrile. [Link]
-
ChemBK. (2024). 1-Piperidine Cyclohexane Carbonitrile. [Link]
-
ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]
-
University of Nebraska-Lincoln | Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]
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Orthogonal Purity Validation: CHN Combustion Analysis vs. Quantitative NMR for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
As a Senior Application Scientist in early-stage drug development, I frequently encounter a critical bottleneck: the false confidence provided by relative purity assays like HPLC-UV. When dealing with nitrogen-rich heterocyclic intermediates such as 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile , relying on a single analytical technique is a vulnerability. Chromatographic methods are fundamentally blind to inorganic salts, residual silica, and water, which can drastically skew downstream pharmacological data.
To establish absolute purity, we must abandon single-stream testing and implement an orthogonal matrix. This guide objectively compares two gold-standard methodologies—Dynamic Flash Combustion (CHN Analysis) and Absolute Quantitative 1H NMR (qHNMR) —and demonstrates how combining them creates an impenetrable, self-validating system for purity certification.
Theoretical Framework: Elemental Analysis Calculation
Before stepping into the laboratory, we must establish the theoretical baseline. 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile consists of a cyclohexane core substituted at the C1 position with a pyridine ring and a carbonitrile group.
Molecular Formula: C12H14N2 Molecular Weight: 186.258 g/mol
Exact Mass Fractions:
-
Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol → 77.38%
-
Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol → 7.58%
-
Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol → 15.04%
In pharmaceutical quality control, the universally accepted tolerance for CHN combustion analysis is ±0.4% from these theoretical values[1]. Any deviation beyond this threshold indicates the presence of impurities, solvates, or structural anomalies.
The Contenders: CHN Combustion vs. Absolute qHNMR
To validate a newly synthesized batch, we compare two distinct mechanisms of quantification:
Dynamic Flash Combustion (CHN Analysis)
CHN analysis is an absolute, destructive technique that measures the total mass fraction of elements[2].
-
The Advantage: It is the ultimate truth-teller for mass balance. It effortlessly detects "dark matter" that eludes HPLC and NMR, such as residual silica gel from column chromatography or trapped inorganic salts.
-
The Blind Spot: CHN cannot distinguish between structural isomers. 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile and its isomer, 1-(Pyridin-3-yl)cyclohexane-1-carbonitrile, share the exact same empirical formula and will yield identical CHN results.
Absolute Quantitative 1H NMR (qHNMR)
Unlike standard qualitative NMR, absolute qHNMR uses a highly pure internal calibrant to determine the exact molar ratio of the target compound[3].
-
The Advantage: It provides exquisite structural specificity, easily differentiating the target pyridine-4-yl protons from isomeric impurities[4].
-
The Blind Spot: If executed poorly (e.g., using the relative "100% method" without an internal standard), NMR is completely blind to inorganic mass[4].
The Causality of Orthogonality: By combining these two methods, we cover each other's blind spots. CHN confirms the absence of inorganic/solvate mass, while absolute qHNMR confirms the structural integrity and organic purity.
Self-Validating Experimental Protocols
A robust protocol must not just generate data; it must prove its own accuracy in real-time. Below are the self-validating workflows for both techniques.
Protocol A: CHN Dynamic Flash Combustion
Mechanism & Causality: Samples are sealed in tin capsules. When dropped into a 1000°C furnace injected with O2 , the tin undergoes an exothermic oxidation, temporarily spiking the local temperature to ~1800°C. This extreme heat is explicitly required to break down the refractory pyridine ring, preventing the formation of nitrogen oxides (NOx) that would falsely lower the %N reading[2].
Step-by-Step Workflow:
-
System Suitability (Blank): Run an empty tin capsule to establish the baseline and confirm zero atmospheric N2 contamination.
-
Calibration Check: Run Acetanilide (theoretical %C 71.09, %H 6.71, %N 10.36) in triplicate. Self-Validation: The system is validated to proceed only if the standard deviation across replicates is <0.1%.
-
Sample Preparation: Weigh exactly 2.000 mg of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile using a microbalance (±0.1 µg precision). Run in triplicate.
-
Data Acquisition: Combustion gases ( CO2 , H2O , N2 ) are separated via Gas Chromatography (GC) and quantified by a Thermal Conductivity Detector (TCD)[2].
Protocol B: Absolute qHNMR Assay
Mechanism & Causality: The accuracy of qHNMR relies entirely on complete nuclear spin relaxation. If the relaxation delay (D1) is shorter than the time it takes for the protons to return to equilibrium, the integrated signals will be truncated, leading to artificially low purity calculations[3].
Step-by-Step Workflow:
-
T1 Determination: Execute an inversion-recovery experiment to measure the exact longitudinal relaxation time ( T1 ) of the pyridine protons and the internal standard.
-
Sample Preparation: Accurately co-weigh ~10.00 mg of the sample and ~5.00 mg of a certified reference material (e.g., TraceCERT® Maleic acid, purity 99.9%) into a vial. Dissolve completely in CDCl3 .
-
Acquisition: Self-Validation: Set the D1 delay to >5×T1 (typically 30-60 seconds) to guarantee 99.3% relaxation. Acquire 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1[3].
-
Calculation: Calculate absolute purity using the integrated areas ( I ), number of nuclei ( N ), molecular weights ( M ), and gravimetric weights ( W )[3]:
Puritysample=(IstdIsample)×(NsampleNstd)×(MstdMsample)×(WsampleWstd)×Puritystd
Workflow Visualization
Figure 1: Orthogonal workflow combining CHN combustion and qHNMR for absolute purity certification.
Comparative Data Presentation
To illustrate the necessity of this orthogonal approach, consider the following experimental data from a compromised batch of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile. The batch contains 2.5% residual silica gel (inorganic) and 1.5% of a structural isomer.
| Analytical Method | Target Analyte | Detected Impurity | Calculated Purity | Pass/Fail (>98% Criteria) |
| HPLC-UV (Area %) | 1-(Pyridin-4-yl)... | 1.5% Isomer | 98.5% | False Pass |
| CHN Combustion | %C: 75.12 (-2.26%) | Silica (Inorganic) | ~96.0% (Mass balance) | Fail |
| Absolute qHNMR | Pyridine Protons | 1.5% Isomer | 96.0% (Absolute) | Fail |
Table 1: Comparative purity assessment. HPLC alone gives a dangerous false pass because it is blind to silica. CHN detects the mass drop but cannot identify the isomer. Absolute qHNMR with an internal standard accurately reflects the true mass fraction.
Conclusion
For complex intermediates like 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile, single-method purity assays are insufficient. CHN combustion analysis provides an absolute check on mass balance, ensuring no "dark matter" is passed downstream. Absolute qHNMR provides the structural specificity needed to rule out isomers[5]. Together, they form an uncompromising, self-validating analytical matrix that guarantees the scientific integrity of your drug development pipeline.
References
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay[4] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Quantitative NMR Spectroscopy: Analysis[3] Source: University of Oxford URL: [Link]
-
Title: Elemental analysis: operation & applications[2] Source: Elementar URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis[5] Source: Intertek URL: [Link]
-
Title: Elemental Analysis: Carbon and Hydrogen[1] Source: Davidson College URL: [Link]
Sources
Safety Operating Guide
1-(Pyridin-4-yl)cyclohexane-1-carbonitrile proper disposal procedures
An authoritative guide to the safe handling, segregation, and ultimate disposal of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (CAS: 288379-66-8). This document is designed for laboratory managers, synthetic chemists, and EHS (Environmental Health and Safety) professionals who require rigorous, self-validating operational protocols grounded in chemical causality.
Chemical Profiling & Hazard Causality
To design a safe disposal protocol, we must first deconstruct the molecule's functional groups. 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile contains two highly reactive and environmentally persistent moieties: a pyridine ring and a nitrile (cyano) group .
The pyridine moiety is a basic, toxic heterocycle known for systemic toxicity (liver and kidney damage) and environmental persistence[1][2]. The nitrile group presents a severe thermal and reactive hazard; under acidic conditions or incomplete combustion, nitriles can liberate lethal hydrogen cyanide (HCN) gas[3][4].
Table 1: Chemical Properties & Disposal Hazard Profile
| Property / Feature | Data / Characteristic | Disposal Implication & Causality |
| Molecular Formula | C₁₂H₁₄N₂ (MW: 186.25 g/mol ) | High nitrogen content; combustion will yield high levels of Nitrogen Oxides (NOx)[5]. |
| Pyridine Moiety | Weak base, systemic toxicant | Readily absorbed through skin/lungs. Requires strict containment and prevents disposal via aqueous sewer systems[1][6]. |
| Nitrile Moiety | C≡N functional group | Reacts violently with strong acids to release HCN. Requires segregation from acidic waste streams[3]. |
| Thermal Degradation | Endothermic decomposition | Incomplete incineration (<1000°C) generates carbon monoxide (CO) and toxic HCN gas[4][7]. |
Laboratory Waste Segregation & Storage Protocol
The fundamental principle of disposing of nitrogenous organic compounds is strict segregation from incompatible chemical classes . Mixing this compound with strong oxidizers or acidic waste can trigger exothermic reactions or the off-gassing of toxic byproducts[2][3].
Step-by-Step Segregation Methodology:
-
Designate a Specific Waste Stream: Classify the waste as "Halogen-Free Organic Waste (Nitrogenous)" . Do not mix this with halogenated solvents (like dichloromethane) to prevent the formation of complex, highly toxic combustion byproducts.
-
Verify Container Compatibility: Collect liquid or dissolved waste in High-Density Polyethylene (HDPE) or amber glass carboys. Do not use metal containers, as trace water and pyridine can cause slow corrosion.
-
Ensure Chemical Compatibility (Crucial): Before adding to a bulk waste carboy, verify that the carboy contains NO strong acids (e.g., sulfuric acid, nitric acid) and NO strong oxidizers (e.g., peroxides, permanganates)[2][8].
-
Labeling Standards: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (Toxic, Contains Pyridine/Nitrile)".
-
Secondary Containment: Store the waste container in a designated flammable storage cabinet within a secondary containment tray to capture any leaks.
Workflow for the safe segregation of pyridine/nitrile-containing laboratory waste.
Immediate Spill Response & Decontamination
In the event of a spill, standard organic solvent cleanup procedures must be elevated due to the dual toxicity of the pyridine and nitrile groups. Pyridine causes olfactory fatigue, meaning its nauseating odor will quickly stop serving as a warning sign of dangerous vapor concentrations[1].
Spill Recovery Protocol:
-
Isolate and Ventilate: Evacuate non-essential personnel. Maximize local exhaust ventilation (e.g., open fume hood sashes slightly to draw air, ensure room HVAC is on 100% exhaust). Eliminate all ignition sources[1][2].
-
PPE Donning: Responders must wear chemical splash goggles, a lab coat, and heavy-duty Nitrile or Neoprene gloves (standard latex offers zero protection against pyridine derivatives)[8]. For large spills outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory[1].
-
Containment: Surround the spill with inert, non-combustible absorbent materials such as dry sand, earth, or commercial vermiculite spill pillows. Never use combustible materials like sawdust , as the compound may react or increase fire risk.
-
Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a rigid, sealable hazardous waste bucket.
-
Surface Decontamination: Wash the spill area with a mild detergent and water, collecting all wash water as hazardous waste. Do not allow wash water to enter the sanitary sewer[6][8].
Ultimate Destruction: High-Temperature Incineration
The only environmentally acceptable and legally compliant method for the ultimate disposal of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile is high-temperature thermal destruction (incineration) [7][9]. Landfilling is strictly prohibited due to the compound's toxicity, potential to leach into groundwater, and slow degradation rate[7][10].
The Causality of Thermal Destruction: When incinerating organic nitriles, the temperature and oxygen mixture are critical. If the incinerator operates at too low a temperature or in an oxygen-deficient state, the nitrile group will undergo incomplete combustion, releasing highly lethal hydrogen cyanide (HCN) gas and carbon monoxide (CO)[4][7].
To safely destroy this chemical, commercial waste facilities utilize a two-stage process:
-
Primary Combustion: The waste is injected into a rotary kiln operating at >1000°C with excess oxygen. This ensures the carbon backbone is converted to CO₂ and H₂O, while the nitrogen content (from both the pyridine and nitrile) is oxidized primarily into Nitrogen Oxides (NOx)[5].
-
Flue Gas Scrubbing: Because the combustion of nitrogenous waste generates significant NOx (and potentially trace HCN), the exhaust gases cannot be released directly into the atmosphere. The flue gas is passed through an alkaline wet scrubber (often utilizing sodium hydroxide and hydrogen peroxide) to neutralize acidic gases and destroy any residual cyanides before atmospheric release[11].
Thermal destruction pathway highlighting the necessity of high temperatures and alkaline scrubbing.
References
-
Stanford University Environmental Health & Safety. "LCSS: PYRIDINE." Stanford.edu. Available at:[Link]
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC.org. Available at: [Link]
-
National Institutes of Health (NIH). "Pyridine | C5H5N | CID 1049 - PubChem." NIH.gov. Available at: [Link]
-
Design Life-Cycle. "Nitrile Rubber Gloves - Design Life-Cycle." Designlife-cycle.com. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Source Assessment: Acroylonitrile Manufacture (Air Emissions)." EPA.gov. Available at:[Link]
-
Institution of Chemical Engineers (IChemE). "Hazards associated with accidental fires in clinical waste storage." IChemE.org. Available at: [Link]
- Google Patents (JP3281031B2). "Method for separating hydrogen cyanide from gas and waste gas." Google.com.
Sources
- 1. LCSS: PYRIDINE [web.stanford.edu]
- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. icheme.org [icheme.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. vumc.org [vumc.org]
- 7. Nitrile Rubber Gloves — Design Life-Cycle [designlife-cycle.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. JP3281031B2 - Method for separating hydrogen cyanide from gas and waste gas - Google Patents [patents.google.com]
Personal protective equipment for handling 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
1-(Pyridin-4-yl)cyclohexane-1-carbonitrile (CAS: 288379-66-8) is a bifunctional organic building block widely utilized in drug discovery and medicinal chemistry. Due to the presence of both a pyridine ring and a nitrile group, this compound presents unique toxicological and physical hazards[1][2].
This guide provides researchers, scientists, and safety officers with a definitive, step-by-step operational protocol for selecting and utilizing Personal Protective Equipment (PPE) when handling this compound. Our methodology is grounded in the National Research Council’s Prudent Practices in the Laboratory and OSHA’s 29 CFR 1910.132 standards[3][4].
Mechanistic Hazard Profiling: The "Why" Behind the PPE
To build a self-validating safety culture, laboratory personnel must understand the causality behind PPE requirements. The hazards of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile stem directly from its molecular structure:
-
The Pyridine Moiety (Dermal & Ocular Hazard): Pyridine derivatives are highly lipophilic, allowing them to rapidly penetrate the lipid bilayer of human skin. They are classified as severe skin and eye irritants (H315, H319) and respiratory tract irritants (H335). Standard thin latex gloves offer zero protection against pyridine permeation[5].
-
The Nitrile Moiety (Systemic & Reactivity Hazard): While stable under ambient conditions, the cyclohexanecarbonitrile group poses a severe latent risk. If ingested or absorbed (H302), nitriles can be metabolized into toxic cyanates. More critically, if this compound is exposed to strong acids or extreme thermal stress, it can undergo hydrolysis or decomposition, releasing highly lethal hydrogen cyanide (HCN) gas[6].
Because of these dual hazards, engineering controls (fume hoods) and rigorous PPE are not optional—they are the primary barrier between the researcher and systemic toxicity.
Tiered PPE Matrix
In accordance with OSHA 29 CFR 1910.132(d)[4], PPE selection must be dictated by a hazard assessment of the specific scale and task. The table below summarizes the quantitative and qualitative PPE requirements based on operational scale.
| PPE Category | Analytical Scale (< 1g) | Preparative/Bulk Scale (> 1g) | Spill Response / High-Risk |
| Eye/Face | ANSI Z87.1 Safety Glasses with side shields. | Chemical splash goggles + Face shield. | Chemical splash goggles + Face shield. |
| Hand | Double-gloved: 4-mil Nitrile (inner) + 8-mil Nitrile (outer). | Butyl rubber gloves (outer) over 4-mil Nitrile (inner). | Butyl rubber or SilverShield® over Nitrile. |
| Body | Flame-resistant (FR) lab coat, long pants, closed-toe shoes. | FR lab coat + Polyethylene or Tyvek chemical apron. | Full Tyvek® chemical suit, chemical-resistant boots. |
| Respiratory | None required if handled inside a certified fume hood. | N95 mask (for dust) if weighing outside a draft-free enclosure. | NIOSH-approved full-face respirator with Organic Vapor/Acid Gas cartridges. |
Note: Latex gloves must NEVER be used when handling pyridine derivatives due to rapid chemical breakthrough and sensitization risks[3].
Step-by-Step Operational Workflow
The following protocol ensures a self-validating system where each step verifies the safety of the next.
Phase 1: Pre-Operational Validation
-
Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.
-
Inspect PPE: Visually inspect butyl and nitrile gloves for micro-tears or degradation. Causality: Pyridine derivatives will immediately exploit compromised elastomers.
-
Clear the Workspace: Remove all strong acids (e.g., HCl, H2SO4) from the fume hood to eliminate the risk of accidental HCN generation.
Phase 2: Donning PPE & Handling
-
Donning Order: Put on the FR lab coat → ANSI safety glasses → Inner nitrile gloves → Outer nitrile/butyl gloves. Ensure the outer glove cuff extends over the lab coat sleeve.
-
Weighing: Use a static-free, grounded spatula to prevent aerosolization of the powder. Weigh the compound directly inside the fume hood using an analytical balance equipped with a draft shield.
-
Transfer: If transferring the compound to a reaction vessel, use a closed-system powder funnel to minimize dust generation.
Phase 3: Doffing & Decontamination
-
Glove Removal: Remove the outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) and dispose of them in a designated hazardous solid waste bin.
-
Surface Decontamination: Wipe down the balance and fume hood surface with a compatible solvent (e.g., ethanol or isopropanol) using the inner gloves.
-
Final Doffing: Remove inner gloves, wash hands immediately with soap and copious amounts of water for at least 20 seconds.
Waste Disposal & Spill Response Plan
Waste Disposal: Never dispose of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile in acidic waste streams. Collect all contaminated consumables (weigh boats, Kimwipes, outer gloves) in a clearly labeled, sealable hazardous waste container designated for "Toxic Organic Solids."
Emergency Spill Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity.
-
Upgrade PPE: Don a face shield and heavy-duty butyl gloves. If the spill is large and outside a hood, a NIOSH-approved respirator is mandatory.
-
Contain: Do NOT sweep dry powder, as this creates a severe inhalation hazard. Gently cover the spill with damp inert absorbent material (e.g., sand or vermiculite moistened with water or a basic buffer).
-
Collect: Use a non-sparking polypropylene scoop to transfer the absorbed material into a hazardous waste bucket.
-
Clean: Wash the spill area thoroughly with soap and water.
Operational Workflow Visualization
Operational workflow and PPE decision matrix for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile.
References
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR: Code of Federal Regulations, Department of Labor. URL:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011. URL:[Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. "About Personal Protective Equipment." The National Institute for Occupational Safety and Health (NIOSH), 2025. URL: [Link]
Sources
- 1. 84200-06-6|3-(Pyridin-4-yl)propanenitrile|BLD Pharm [bldpharm.com]
- 2. 288379-66-8|1-(Pyridin-4-yl)cyclohexane-1-carbonitrile|BLD Pharm [bldpharm.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. eCFR :: 29 CFR 1910.132 -- General requirements. [ecfr.gov]
- 5. LCSS: PYRIDINE [web.stanford.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
